molecular formula C10H12O B1584215 2-Methyl-3-phenylpropanal CAS No. 5445-77-2

2-Methyl-3-phenylpropanal

Cat. No.: B1584215
CAS No.: 5445-77-2
M. Wt: 148.2 g/mol
InChI Key: HEPHYCJJLAUKSB-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanal is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylpropanal
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InChI

InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEPHYCJJLAUKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID301020884
Record name 2-Methyl-3-phenylpropionaldehyde
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Molecular Weight

148.20 g/mol
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CAS No.

5445-77-2
Record name 2-Methyl-3-phenylpropanal
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenylpropanal: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-phenylpropanal, an aromatic aldehyde with applications in fragrance, organic synthesis, and chemical ecology. This document consolidates key data, outlines detailed experimental protocols, and presents visual representations of its synthesis and chemical reactivity.

Compound Identification and Physical Properties

This compound, also known as α-methylhydrocinnamaldehyde, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is identified by the following properties:

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-Methyl-3-phenylpropionaldehyde, α-Benzylpropionaldehyde, α-Methylhydrocinnamaldehyde
CAS Number 5445-77-2[3]
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [2]
Appearance Colorless to Light yellow clear liquid
Boiling Point 227 °C
Melting Point Not available[4]
Density 0.99 g/cm³ (at 20/20 °C)
Solubility Soluble in organic solvents such as chloroform (B151607) (sparingly).[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons of the phenyl group, the methine proton at the α-position, the methylene (B1212753) protons at the β-position, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the aliphatic carbons of the propyl chain.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic groups.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. It participates in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, 2-methyl-3-phenylpropanoic acid, using common oxidizing agents.

Reduction

Reduction of the aldehyde yields the corresponding primary alcohol, 2-methyl-3-phenylpropan-1-ol.

Nucleophilic Addition

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for forming new carbon-carbon and carbon-heteroatom bonds.

Chemical_Reactivity cluster_reactions Key Chemical Reactions cluster_products Reaction Products This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Nu:⁻ Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid Primary Alcohol Primary Alcohol Reduction->Primary Alcohol Addition Product Addition Product Nucleophilic Addition->Addition Product

General chemical reactivity of this compound.

Experimental Protocols

Synthesis of this compound via Heck Reaction

This protocol is based on the procedure described by Heck and Melpolder.[6]

Materials:

  • Palladium acetate

  • Iodobenzene

  • 2-methyl-2-propen-1-ol

  • Triethylamine

  • Acetonitrile

  • Ether

  • Water

  • Anhydrous sodium carbonate

Equipment:

  • 250-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Oil bath

  • 500-mL separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A 250-mL, three-necked, round-bottomed flask, equipped with a mechanical stirrer and a reflux condenser, is charged with 0.49 g (2.2 mmol) of palladium acetate, 20.4 g (100 mmol) of iodobenzene, 9.0 g (125 mmol) of 2-methyl-2-propen-1-ol, 12.6 g (125 mmol) of triethylamine, and 32.5 mL of acetonitrile.[6]

  • The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[6]

  • The reaction mixture is allowed to cool to room temperature and transferred to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water.[6][7]

  • The organic layer is washed five times with 100 mL portions of water.[6][7]

  • The combined aqueous layers are re-extracted with 100 mL of ether.[6][7]

  • The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[6][7]

  • The organic layer is concentrated and distilled under reduced pressure to yield this compound.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Iodobenzene Iodobenzene Heck Reaction Heck Reaction Iodobenzene->Heck Reaction 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol->Heck Reaction Pd(OAc)₂ / Et₃N Pd(OAc)₂ / Et₃N (Catalyst / Base) Pd(OAc)₂ / Et₃N->Heck Reaction Extraction Extraction Heck Reaction->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Workflow for the synthesis of this compound.

Biological Relevance

This compound has been identified as a pheromone for the crambid moth, indicating its role in insect chemical communication.[8] It is also recognized as a volatile component contributing to the aroma of fresh cilantro.[8]

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound. The information presented, including tabulated data, reaction schemes, and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its biological activities and potential applications is warranted.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylpropanal, a key intermediate in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. The information presented is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
9.62d1H1.9-CHO
7.35 - 7.15m5H-Ar-H
3.05dd1H13.8, 6.2-CH₂- (diastereotopic)
2.70dd1H13.8, 8.1-CH₂- (diastereotopic)
2.55m1H--CH(CH₃)-
1.10d3H6.8-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
204.9C=O (aldehyde)
139.0C (quaternary, aromatic)
129.3CH (aromatic)
128.7CH (aromatic)
126.6CH (aromatic)
51.5CH
37.8CH₂
13.4CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3028MediumAromatic C-H stretch
2968, 2875StrongAliphatic C-H stretch
2720MediumAldehyde C-H stretch (Fermi resonance)
1725StrongC=O stretch (aldehyde)
1603, 1496, 1454MediumAromatic C=C skeletal vibrations
745, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
14825[M]⁺ (Molecular Ion)
133100[M - CH₃]⁺
11915[M - CHO]⁺
10540[C₈H₉]⁺ (rearrangement)
9185[C₇H₇]⁺ (tropylium ion)
5730[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a Bruker AM-270 spectrometer operating at 270 MHz for ¹H and 67.9 MHz for ¹³C nuclei. For ¹³C NMR, a proton-decoupled spectrum was acquired.

Infrared Spectroscopy

The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry

The mass spectrum was obtained using a gas chromatography-mass spectrometry (GC-MS) system. The sample was introduced via the GC, and electron ionization (EI) at 70 eV was used. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Fragmentation_Pathway Mass Spectrometry Fragmentation of this compound M [C₁₀H₁₂O]⁺• m/z = 148 (Molecular Ion) F1 [C₉H₉O]⁺ m/z = 133 M->F1 - •CH₃ F2 [C₉H₁₁]⁺ m/z = 119 M->F2 - •CHO F5 [C₄H₉]⁺ m/z = 57 M->F5 - C₆H₅CH₂• F3 [C₈H₉]⁺ m/z = 105 F2->F3 - CH₂ F4 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F3->F4 - CH₂

Mass Spectrometry Fragmentation Pathway

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylpropanal from Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-phenylpropanal, a valuable building block in organic synthesis, with a primary focus on its preparation from cinnamaldehyde (B126680). The core of this document details the prevalent and highly regioselective 1,4-conjugate addition of a methyl group to the α,β-unsaturated aldehyde system of cinnamaldehyde. While organocuprate reagents, specifically lithium dimethylcuprate (Gilman reagent), are the preferred method for this transformation, a detailed experimental protocol for a palladium-catalyzed synthesis is also presented as a well-documented alternative. This guide includes in-depth experimental procedures, tabulated quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

This compound, also known as α-methylhydrocinnamaldehyde, is a significant intermediate in the synthesis of various more complex molecules, including pharmaceuticals and fragrances. Its structure, featuring a reactive aldehyde functionality and a chiral center, makes it a versatile synthon. The most direct and convergent synthetic approach to this compound is the addition of a methyl group to the readily available starting material, cinnamaldehyde. This document will explore the key synthetic strategies to achieve this transformation, with a particular emphasis on the regiochemical challenges and solutions.

Synthetic Strategies and Mechanisms

The synthesis of this compound from cinnamaldehyde primarily involves the addition of a methyl nucleophile to the α,β-unsaturated carbonyl system. This system presents two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The regioselectivity of the nucleophilic attack is crucial in obtaining the desired product.

  • 1,2-Addition vs. 1,4-Conjugate Addition: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to attack the hard electrophilic carbonyl carbon, leading to a 1,2-addition product (an allylic alcohol after workup). In contrast, soft nucleophiles, like organocuprates, preferentially attack the soft electrophilic β-carbon in a 1,4-conjugate addition (also known as a Michael addition), which, after enolate quenching, yields the desired saturated aldehyde.

Organocuprate-Mediated 1,4-Conjugate Addition

The use of lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, is the most effective method for achieving 1,4-conjugate addition to α,β-unsaturated aldehydes and ketones. In the case of synthesizing this compound, lithium dimethylcuprate ((CH₃)₂CuLi) is the reagent of choice.

The proposed mechanism involves the formation of a π-complex between the organocuprate and the C=C double bond of cinnamaldehyde. This is followed by the transfer of a methyl group to the β-carbon, generating a copper enolate intermediate. Subsequent aqueous workup protonates the enolate to yield the final product, this compound.

Alternative Synthetic Route: Palladium-Catalyzed Heck-type Reaction

An alternative, well-documented method for the synthesis of this compound involves a palladium-catalyzed reaction between iodobenzene (B50100) and 2-methyl-2-propen-1-ol.[1] This approach, while not starting from cinnamaldehyde, provides an efficient and high-yielding route to the target molecule and is presented here as a valuable alternative. The reaction proceeds via a Heck-type mechanism.

Experimental Protocols

General Protocol for Organocuprate-Mediated 1,4-Conjugate Addition of a Methyl Group to Cinnamaldehyde

Materials:

Procedure:

  • Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. To this stirred suspension, add two equivalents of methyllithium dropwise. The initial yellow precipitate should dissolve to form a colorless or slightly yellow solution of lithium dimethylcuprate.

  • Conjugate Addition: Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath). To this cold solution, add a solution of one equivalent of cinnamaldehyde in the same anhydrous solvent dropwise over a period of 15-30 minutes. The reaction mixture is typically stirred at this temperature for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Detailed Protocol for Palladium-Catalyzed Synthesis of this compound[1]

This procedure is adapted from a reliable source and provides a well-established method for obtaining the target compound.

Materials:

Procedure:

  • Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge palladium acetate (0.49 g, 2.2 mmol), iodobenzene (20.4 g, 100 mmol), 2-methyl-2-propen-1-ol (9.0 g, 125 mmol), triethylamine (12.6 g, 125 mmol), and acetonitrile (32.5 mL).

  • Reaction Execution: Place the reaction vessel in an oil bath at 100°C and heat the solution to reflux for 11 hours under a nitrogen atmosphere.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water. Wash the organic layer five times with 100 mL portions of water. Re-extract the combined aqueous layers with 100 mL of ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium carbonate, and filter. Concentrate the organic layer and distill under reduced pressure.

Data Presentation

Table 1: Quantitative Data for the Palladium-Catalyzed Synthesis of this compound[1]
ParameterValue
Yield 12.05 g (82%)
Boiling Point 52–58°C at 0.40 mm Hg
Purity (by GLC) 90%
Major Isomeric Impurity 6% 2-methyl-2-phenylpropanal
Table 2: Spectroscopic Data for this compound
Spectroscopic Technique Data
¹H NMR (CDCl₃) δ (ppm): 9.7 (d, 1H, CHO), 7.3-7.1 (m, 5H, Ar-H), 3.0 (dd, 1H, CH₂), 2.7 (dd, 1H, CH₂), 2.6 (m, 1H, CH), 1.1 (d, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 204.5, 139.0, 129.0, 128.5, 126.5, 48.0, 38.0, 13.5
Infrared (IR) ν (cm⁻¹): 3030, 2970, 2930, 2870, 2710, 1725 (C=O), 1605, 1495, 1455, 750, 700
Mass Spectrometry (MS) m/z (%): 148 (M⁺, 20), 105 (15), 91 (100), 77 (10), 65 (15), 57 (25)

Visualizations

Reaction Pathway for Organocuprate Addition

organocuprate_addition cinnamaldehyde Cinnamaldehyde enolate Copper Enolate Intermediate cinnamaldehyde->enolate 1,4-Conjugate Addition gilman Li⁺[Cu(CH₃)₂]⁻ (Gilman Reagent) gilman->enolate product This compound enolate->product workup Aqueous Workup (e.g., NH₄Cl) workup->product

Caption: Organocuprate 1,4-addition to cinnamaldehyde.

Experimental Workflow for Palladium-Catalyzed Synthesis

experimental_workflow A 1. Mix Reactants: - Pd(OAc)₂ - Iodobenzene - 2-Methyl-2-propen-1-ol - Triethylamine - Acetonitrile B 2. Reflux at 100°C for 11h under N₂ A->B C 3. Cool to Room Temperature B->C D 4. Aqueous Work-up: - Add Ether and Water - Separate Layers - Wash Organic Layer - Extract Aqueous Layer C->D E 5. Isolate Product: - Combine Organic Layers - Dry with Na₂CO₃ - Filter - Concentrate D->E F 6. Purify by Vacuum Distillation E->F G Final Product: This compound F->G

Caption: Workflow for the Pd-catalyzed synthesis.

Conclusion

The synthesis of this compound from cinnamaldehyde is most effectively and regioselectively achieved through a 1,4-conjugate addition using an organocuprate reagent, such as lithium dimethylcuprate. This method circumvents the common issue of 1,2-addition that occurs with harder nucleophiles. For a well-documented and high-yielding alternative, a palladium-catalyzed Heck-type reaction provides a robust synthetic route. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development and other chemical sciences with the necessary information to successfully synthesize this valuable intermediate.

References

IUPAC name and synonyms for 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-3-phenylpropanal

This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and key applications in research and industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature

The compound with the structural formula C₁₀H₁₂O is systematically named according to IUPAC nomenclature and is also known by several common synonyms.

  • IUPAC Name: this compound[1][2]

  • Synonyms: 2-Methyl-3-phenylpropionaldehyde, α-Benzylpropionaldehyde, α-Methylhydrocinnamaldehyde, Benzenepropanal, α-methyl-[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, application in reactions, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1][2][4]
CAS Number 5445-77-2[1][2][4]
Appearance Colorless to pale yellow liquid
Boiling Point 52–58°C at 0.40 mmHg215.3°C at 760 mmHg[5][6]
Density 0.968 g/cm³[6]
Refractive Index 1.5119[6]
Flash Point 90.5°C[6]
Vapor Pressure 0.149 mmHg at 25°C[6]
Solubility Chloroform (Sparingly)[6]
InChI InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3[1][2]
SMILES CC(CC1=CC=CC=C1)C=O[1][2][4]

Experimental Protocols

Synthesis via Palladium-Catalyzed Heck Reaction

A common and effective method for the synthesis of this compound is the palladium-catalyzed reaction of an aryl halide with an allylic alcohol.[7]

Materials:

  • Palladium acetate (B1210297) (0.49 g, 2.2 mmol)

  • Iodobenzene (20.4 g, 100 mmol)

  • 2-methyl-2-propen-1-ol (9.0 g, 125 mmol)

  • Triethylamine (12.6 g, 125 mmol)

  • Acetonitrile (32.5 mL)

  • Ether

  • Water

  • Anhydrous sodium carbonate

Procedure:

  • A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.

  • The flask is charged with palladium acetate, iodobenzene, 2-methyl-2-propen-1-ol, triethylamine, and acetonitrile.[5]

  • The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[5]

  • After cooling to room temperature, the reaction mixture is transferred to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water.[5]

  • The organic layer is washed five times with 100 mL portions of water.[5]

  • The combined aqueous layers are re-extracted with 100 mL of ether.[5]

  • The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[5]

  • The solvent is removed by concentration, and the product is purified by distillation under reduced pressure to yield this compound (12.05 g, 82% yield) with a boiling range of 52–58°C at 0.40 mm.[5]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

  • Hydroformylation of allylbenzene: This process involves the addition of a formyl group and a hydrogen atom across the double bond of allylbenzene.[7]

  • Arylation of 2-methyl-2-propen-1-ol: This can be achieved using phenyldiazonium salts catalyzed by zero-valent palladium complexes.[7]

Chemical Reactions and Pathways

This compound, as an aldehyde, participates in a variety of chemical transformations.

  • Oxidation: It can be oxidized to the corresponding carboxylic acid, 2-methyl-3-phenylpropanoic acid, or reduced to the alcohol, 2-methyl-3-phenylpropan-1-ol.[1]

  • Reduction: The aldehyde can be reduced to yield the primary alcohol 2-methyl-3-phenylpropan-1-ol.[1]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to a wide range of derivatives.[1]

Below is a diagram illustrating a typical synthesis workflow for this compound.

Synthesis_Workflow Reactants Iodobenzene + 2-Methyl-2-propen-1-ol + Triethylamine Reaction Heck Reaction (Reflux in Acetonitrile, 100°C, 11h) Reactants->Reaction Catalyst Palladium Acetate Catalyst Catalyst->Reaction Workup Aqueous Workup (Ether/Water Extraction) Reaction->Workup Purification Drying (Na2CO3) & Reduced Pressure Distillation Workup->Purification Product This compound Purification->Product

Caption: Palladium-catalyzed synthesis workflow for this compound.

Applications and Biological Relevance

This compound has significance in several scientific and industrial domains.

  • Fragrance and Flavor: Due to its distinct aromatic odor, it is utilized in the fragrance and flavor industries. It has been identified as a major component of the odor of fresh cilantro.[4]

  • Organic Synthesis: It serves as a valuable building block for the synthesis of more complex organic molecules. Its formation in the Heck reaction has been pivotal in studying the mechanism of this important carbon-carbon bond-forming reaction.[1]

  • Chemical Ecology: The compound plays a role in insect chemical communication. It has been identified as a pheromone for the crambid moth and as an electroantennography-active compound in the floral volatiles of plants that attract the legume pod borer (Maruca vitrata).

References

Molecular weight and formula of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-3-phenylpropanal

This technical guide provides a comprehensive overview of this compound, a significant aldehyde in the fields of chemical synthesis, fragrance, and biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and relevant workflows.

Core Compound Properties

This compound, also known by synonyms such as 2-Methyl-3-phenylpropionaldehyde and α-Methylhydrocinnamaldehyde, is a versatile organic compound.[1] It is recognized for its pleasant aroma and is found naturally as a component of the odor of fresh cilantro.[2] In the realm of chemical ecology, it functions as a pheromone for the crambid moth.[2] Its applications extend to being a crucial building block in organic synthesis and a substrate in biochemical studies involving enzyme catalysis.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular FormulaC₁₀H₁₂O[2][3][4][5]
Molecular Weight148.20 g/mol [4][6]
IUPAC NameThis compound[4][7]
CAS Number5445-77-2[1][3]
Physical StateLiquid (at 20°C)[1]
Boiling Point52–58°C at 0.40 mmHg[8]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A well-documented experimental protocol involves the palladium-catalyzed reaction of an aryl halide with an allylic alcohol.[8][9]

Synthesis via Palladium-Catalyzed Heck Reaction

This protocol details the synthesis of this compound from iodobenzene (B50100) and 2-methyl-2-propen-1-ol.[8]

Materials and Equipment:

  • 250-mL, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Oil bath

  • 500-mL separatory funnel

  • Palladium acetate (B1210297) (0.49 g, 2.2 mmol)

  • Iodobenzene (20.4 g, 100 mmol)

  • 2-methyl-2-propen-1-ol (9.0 g, 125 mmol)

  • Triethylamine (12.6 g, 125 mmol)

  • Acetonitrile (32.5 mL)

  • Ether

  • Water

  • Anhydrous sodium carbonate

Procedure:

  • A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.[8]

  • The flask is charged with 0.49 g of palladium acetate, 20.4 g of iodobenzene, 9.0 g of 2-methyl-2-propen-1-ol, 12.6 g of triethylamine, and 32.5 mL of acetonitrile.[8]

  • The reaction vessel is placed in an oil bath and heated to reflux at 100°C for 11 hours under a nitrogen atmosphere.[8]

  • After the reaction, the mixture is cooled to room temperature.[8]

  • The reaction mixture is transferred to a 500-mL separatory funnel using 100 mL of ether and 100 mL of water.[8]

  • The organic layer is separated and washed five times with 100 mL portions of water.[8]

  • The aqueous layers are combined and re-extracted with 100 mL of ether.[8]

  • The organic layers are combined, dried over anhydrous sodium carbonate, and then filtered.[8]

  • The solvent is removed by concentration, and the product is purified by distillation under reduced pressure.[8]

  • The final product, 2-methyl-3-phenyl-propanal, is collected at a boiling range of 52–58°C at 0.40 mmHg, with a typical yield of around 82% (12.05 g).[8]

Alternative Synthesis Routes: Other notable methods for synthesizing this compound include:

  • Hydrogenation of Cinnamaldehyde: This common method involves the hydrogenation of cinnamaldehyde, a natural compound from cinnamon oil, often using palladium catalysts.[3][9]

  • Biocatalytic Processes: Enzymatic reductions provide an environmentally friendly alternative with high enantioselectivity.[3]

  • Hydroformylation of Allylbenzene (B44316): This process adds a formyl group and a hydrogen atom across the double bond of allylbenzene using a transition metal catalyst.[9]

Visualized Workflow

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Iodobenzene Iodobenzene Reaction Reflux at 100°C 11 hours Nitrogen Atmosphere Allyl_Alcohol 2-Methyl-2-propen-1-ol Catalyst Palladium Acetate Base Triethylamine Extraction Extraction with Ether & Water Reaction->Extraction Cool to RT Washing Washing of Organic Layer Extraction->Washing Drying Drying over Na2CO3 Washing->Drying Distillation Reduced Pressure Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

The Natural Occurrence of 2-Methyl-3-phenylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, a phenylpropanoid derivative, is a volatile organic compound found in various plant species. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies used for its identification and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this naturally occurring aldehyde.

Natural Occurrence of this compound

This compound has been identified as a volatile component in several plants, contributing to their characteristic aroma and playing a role in plant-insect interactions. The following table summarizes the known natural sources of this compound. It is important to note that while its presence has been confirmed in these species, detailed quantitative data on its concentration is limited in the current scientific literature.

Plant SpeciesFamilyCommon NamePart(s) Where FoundQuantitative Data
Coriandrum sativumApiaceaeCilantro/CorianderLeaves (odor)Identified, but not quantified
Vigna unguiculataFabaceaeCowpeaFloral volatilesIdentified as an electroantennography-active compound
Lablab purpureusFabaceaeHyacinth BeanFloral volatilesIdentified as an electroantennography-active compound
Zingiber officinaleZingiberaceaeGingerRhizomeIdentified in methanolic extract

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that generates a wide variety of phenolic compounds from the amino acid L-phenylalanine.[1][2][3] The biosynthesis of this compound is believed to proceed through the reduction of its unsaturated precursor, (E)-2-Methyl-3-phenylacrylaldehyde. This conversion is likely catalyzed by an enoate reductase enzyme.[4]

The following diagram illustrates the general biosynthetic pathway leading to this compound.

Biosynthesis_of_2_Methyl_3_phenylpropanal Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamaldehyde_Derivatives Cinnamaldehyde Derivatives Cinnamic_Acid->Cinnamaldehyde_Derivatives Multiple Steps E_2_Methyl_3_Phenylacrylaldehyde (E)-2-Methyl-3-Phenylacrylaldehyde Cinnamaldehyde_Derivatives->E_2_Methyl_3_Phenylacrylaldehyde Methylation/Other modifications Two_Methyl_3_phenylpropanal This compound E_2_Methyl_3_Phenylacrylaldehyde->Two_Methyl_3_phenylpropanal Enoate Reductase

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for two common extraction techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds from fresh plant material, such as flowers or leaves, without the use of solvents.[5][6][7][8]

1. Sample Preparation: a. Fresh plant material (e.g., 1-5 g of flowers or leaves) is placed in a headspace vial (e.g., 20 mL). b. The vial is sealed with a PTFE/silicone septum. c. The sample is allowed to equilibrate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow volatiles to accumulate in the headspace.

2. HS-SPME Procedure: a. A conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial. b. The fiber is exposed for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds. c. After sampling, the fiber is retracted into the needle.

3. GC-MS Analysis: a. The SPME fiber is inserted into the heated injection port of the GC-MS. b. The adsorbed compounds are thermally desorbed onto the GC column. c. GC Conditions (Example):

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.
  • Injector Temperature: 250°C d. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 40-400
  • Ion Source Temperature: 230°C
  • Transfer Line Temperature: 280°C

4. Compound Identification and Quantification: a. Identification is based on the comparison of the mass spectrum and retention index with those of an authentic standard of this compound and with mass spectral libraries (e.g., NIST). b. Quantification can be performed using an external or internal standard method. A calibration curve is generated using known concentrations of the standard.

The following diagram outlines the workflow for HS-SPME-GC-MS analysis.

HS_SPME_Workflow Sample_Collection Plant Material Collection Vial_Incubation Incubation in Headspace Vial Sample_Collection->Vial_Incubation SPME_Adsorption SPME Fiber Adsorption Vial_Incubation->SPME_Adsorption Thermal_Desorption Thermal Desorption in GC Inlet SPME_Adsorption->Thermal_Desorption GC_Separation GC Separation Thermal_Desorption->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: HS-SPME-GC-MS experimental workflow.

Protocol 2: Solvent Extraction GC-MS

This method is suitable for extracting a broader range of volatile and semi-volatile compounds from dried plant material.[9][10][11]

1. Sample Preparation: a. Dried and powdered plant material (e.g., 10 g of ginger rhizome) is placed in a flask. b. A suitable solvent (e.g., 100 mL of methanol (B129727) or hexane) is added to the flask.

2. Extraction Procedure: a. The mixture is subjected to extraction, for example, by refluxing for a specific duration (e.g., 2-4 hours). b. After extraction, the mixture is filtered to remove solid plant material. c. The solvent is carefully evaporated under reduced pressure (e.g., using a rotary evaporator) to concentrate the extract.

3. GC-MS Analysis: a. A small volume of the concentrated extract (e.g., 1 µL) is injected into the GC-MS. b. GC Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program: Initial temperature of 50°C for 5 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 300°C.
  • Injector Temperature: 250°C d. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 40-500
  • Ion Source Temperature: 230°C
  • Transfer Line Temperature: 280°C

4. Compound Identification and Quantification: a. Identification and quantification are performed as described in the HS-SPME-GC-MS protocol.

The following diagram illustrates the workflow for solvent extraction GC-MS analysis.

Solvent_Extraction_Workflow Sample_Preparation Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Reflux) Sample_Preparation->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Solvent Evaporation/Concentration Filtration->Concentration GC_MS_Injection Injection into GC-MS Concentration->GC_MS_Injection GC_Separation GC Separation GC_MS_Injection->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Solvent extraction GC-MS experimental workflow.

Conclusion

This compound is a naturally occurring aldehyde found in a variety of plants, contributing to their aromatic profiles and ecological interactions. Its biosynthesis follows the well-established phenylpropanoid pathway. While its presence is confirmed in several species, further research is needed to quantify its concentration in these natural sources. The detailed experimental protocols provided in this guide offer a foundation for researchers to pursue the extraction, identification, and quantification of this and other volatile compounds in plant matrices. This knowledge can be valuable for applications in flavor and fragrance chemistry, as well as for exploring the potential bioactivities of this compound in drug development.

References

Thermal Stability and Degradation Profile of 2-Methyl-3-phenylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, also known as cyclamen aldehyde, is an aromatic aldehyde valued for its distinct floral scent in the fragrance industry. Beyond its olfactory properties, its chemical stability is a critical parameter for its application in various formulations, during storage, and in manufacturing processes where it may be subjected to elevated temperatures. Understanding the thermal stability and degradation profile of this compound is essential for ensuring product quality, safety, and shelf-life. This guide details the theoretical and experimental approaches to characterizing the thermal behavior of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
Boiling PointApproximately 215-230°C at 760 mmHg
DensityApproximately 0.968 - 1.02 g/cm³
Flash Point90.5°C
AppearanceColorless to pale yellow liquid

Thermal Stability Analysis

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset temperature of decomposition and to quantify mass loss during thermal degradation.

Illustrative TGA Data for this compound:

Temperature (°C)Mass Loss (%)Degradation Stage
25 - 200< 1%Initial volatilization
200 - 2505%Onset of degradation
250 - 35050%Major degradation
350 - 50095%Final degradation

Note: This data is illustrative and represents a plausible degradation profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine melting points, boiling points, and the enthalpy of degradation.

Illustrative DSC Data for this compound:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Boiling~215~225(Endothermic)
Decomposition~240~280(Exothermic)

Note: This data is illustrative.

Degradation Profile Analysis

The identification of degradation products is crucial for understanding the degradation mechanism and assessing the potential toxicity of the resulting compounds. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for this analysis.

Postulated Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through several pathways, including oxidation, decarbonylation, and fragmentation of the alkyl chain. The benzylic position is susceptible to oxidation, which could lead to the formation of benzoic acid derivatives. Decarbonylation is a common degradation route for aldehydes at high temperatures, yielding carbon monoxide and a hydrocarbon.

G This compound This compound Oxidation Oxidation This compound->Oxidation [O] Decarbonylation Decarbonylation This compound->Decarbonylation Δ Fragmentation Fragmentation This compound->Fragmentation Δ 2-Methyl-3-phenylpropanoic_acid 2-Methyl-3-phenylpropanoic acid Oxidation->2-Methyl-3-phenylpropanoic_acid Toluene Toluene Decarbonylation->Toluene Propene Propene Decarbonylation->Propene Carbon_Monoxide Carbon Monoxide Decarbonylation->Carbon_Monoxide Benzaldehyde Benzaldehyde Fragmentation->Benzaldehyde

Caption: Postulated thermal degradation pathways of this compound.

Illustrative GC-MS Analysis of Degradation Products

A hypothetical GC-MS analysis of the headspace above heated this compound might reveal the following degradation products:

Retention Time (min)Identified CompoundProposed Origin
5.2TolueneDecarbonylation/Fragmentation
7.8BenzaldehydeFragmentation
10.12-PhenylpropeneDehydration/Rearrangement
12.52-Methyl-3-phenylpropanoic acidOxidation

Note: This data is illustrative.

Experimental Protocols

The following are detailed methodologies for the key experiments described in this guide.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into an alumina (B75360) or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or air at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition as the temperature at which a significant mass loss is observed.

GC-MS Protocol for Degradation Product Analysis
  • Sample Preparation:

    • Place a known amount of this compound in a sealed headspace vial.

    • Heat the vial at a specified temperature (e.g., 200°C) for a defined period (e.g., 30 minutes) to induce thermal degradation.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Use a gas-tight syringe to inject a sample of the headspace vapor into the GC inlet.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST).

Experimental and Analytical Workflow

The logical flow of experimentation for characterizing the thermal stability and degradation of a compound like this compound is outlined below.

G cluster_0 Thermal Stability Assessment cluster_1 Degradation Product Identification cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) Stability_Profile Determine Onset of Decomposition & Thermal Profile TGA->Stability_Profile DSC Differential Scanning Calorimetry (DSC) DSC->Stability_Profile Thermal_Stress Thermal Stressing of Sample Headspace_Sampling Headspace Sampling Thermal_Stress->Headspace_Sampling GCMS GC-MS Analysis Headspace_Sampling->GCMS Degradation_Pathway Identify Degradation Products & Propose Pathway GCMS->Degradation_Pathway Final_Report Comprehensive Stability Report Stability_Profile->Final_Report Degradation_Pathway->Final_Report

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion

While specific experimental data for the thermal degradation of this compound is limited, this guide provides a comprehensive framework for its evaluation. Based on its structure as an aromatic aldehyde, it is expected to exhibit moderate thermal stability, with degradation likely commencing around its boiling point. The primary degradation pathways are anticipated to involve oxidation, decarbonylation, and fragmentation. The experimental protocols detailed herein provide a robust methodology for researchers and drug development professionals to accurately characterize the thermal stability and degradation profile of this and similar compounds, ensuring their safe and effective application.

An In-depth Technical Guide on the Core Chemical Reactions of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, a versatile aldehyde, serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and fragrance compounds. Its chemical structure, featuring a reactive aldehyde functional group in proximity to a chiral center and an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Chemical Reactions

The principal chemical reactions of this compound can be categorized into synthesis, oxidation, reduction, and nucleophilic addition reactions. Each of these categories offers a pathway to novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages in terms of yield, selectivity, and scalability.

The Palladium-catalyzed Heck reaction is a prominent method for the synthesis of this compound. This reaction involves the coupling of an aryl halide with an allylic alcohol.

Experimental Protocol:

A detailed procedure for the synthesis of this compound via a Heck reaction involves charging a round-bottomed flask with palladium acetate, iodobenzene, 2-methyl-2-propen-1-ol, triethylamine, and acetonitrile. The mixture is then heated to reflux under a nitrogen atmosphere. Following the reaction, the mixture is cooled, and the product is extracted using ether and water. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.

Reagent/ParameterMoles/Volume
Palladium Acetate2.2 mmol
Iodobenzene100 mmol
2-Methyl-2-propen-1-ol125 mmol
Triethylamine125 mmol
Acetonitrile32.5 mL
Reaction Time 11 hours
Temperature 100 °C
Yield 82%

.

Reaction Workflow:

G reagents Pd(OAc)2, Iodobenzene, 2-Methyl-2-propen-1-ol, Et3N, MeCN reaction_conditions Reflux, 100°C, 11h, N2 reagents->reaction_conditions 1. workup Cool, Extract with Ether/Water, Wash, Dry reaction_conditions->workup 2. purification Distillation under reduced pressure workup->purification 3. product This compound purification->product 4. G start This compound oxidizing_agent PCC or DMP start->oxidizing_agent product 2-Methyl-3-phenylpropanoic Acid oxidizing_agent->product G start This compound reagent NaBH4, Methanol start->reagent reaction_conditions 0°C to RT reagent->reaction_conditions workup Quench, Extract, Purify reaction_conditions->workup product 2-Methyl-3-phenylpropan-1-ol workup->product G start This compound grignard 1. R-MgX 2. H3O+ start->grignard wittig Ph3P=CHR' start->wittig alcohol Secondary Alcohol grignard->alcohol alkene Alkene wittig->alkene G pheromone This compound (Pheromone) receptor Odorant Receptor (Antenna) pheromone->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel signal Electrical Signal (Action Potential) ion_channel->signal brain Brain (Antennal Lobe) signal->brain response Behavioral Response (e.g., Mating) brain->response

Octanol-water partition coefficient of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of 2-Methyl-3-phenylpropanal

Introduction

The octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (Log P), is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium in a two-phase system. This measure is fundamental in drug development, environmental science, and toxicology, as it helps predict a substance's absorption, distribution, metabolism, excretion (ADME) properties, and its environmental fate.

This guide provides a comprehensive overview of the octanol-water partition coefficient for this compound (CAS: 5445-77-2), a compound used in various industrial applications. It summarizes available quantitative data, details the standard experimental protocols for Log P determination, and presents a visual workflow for one of the primary experimental methods.

Data Presentation: Log P of this compound

ParameterValueMethod/SourceType
Log P2.064Crippen's FragmentationCalculated
Log P2.2XLogP3 / XLogP3-AACalculated[1][2]
AlogP2.06ALOGPSCalculated[3]

Experimental Protocols for Log P Determination

While specific experimental data for this compound is lacking, its Log P can be determined using internationally recognized standard methods. The two most common protocols are the OECD Guideline 107 (Shake Flask Method) and OECD Guideline 117 (HPLC Method).

OECD Test Guideline 107: Shake Flask Method

This method is the classical and most direct way to measure the partition coefficient and is suitable for Log P values ranging from -2 to 4, and occasionally up to 5.[4][5]

Principle: The shake flask method is based on the direct measurement of a substance's concentration in both n-octanol and water after the two-phase system has reached equilibrium.[6]

Detailed Protocol:

  • Preparation of Solvents: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to become distinct.

  • Test Substance Preparation: A stock solution of this compound is prepared in either n-octanol or water. The concentration should be low enough to not exceed a concentration of 0.01 mol/L in either phase at the end of the experiment.[7]

  • Partitioning:

    • Accurately measured volumes of the saturated n-octanol and water are added to a suitable vessel, such as a glass-stoppered centrifuge tube. Three different volume ratios are typically used (e.g., 1:1, 2:1, 1:2 octanol:water).[4]

    • A known amount of the test substance stock solution is added to the vessel.

    • The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature (typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration depends on the substance but is often several hours.

  • Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of the octanol and aqueous phases.[4][6]

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). The final value is expressed as Log P. The experiment is performed in duplicate for all volume ratios, and the final Log P should be within ± 0.3 units.[4]

OECD Test Guideline 117: HPLC Method

This method is an indirect estimation of the partition coefficient based on the retention time of the substance on a reversed-phase HPLC column. It is particularly useful for Log P values in the range of 0 to 6.[8][9]

Principle: The method correlates the retention time (t_R_) of the test substance with the known Log P values of a series of reference compounds. Substances are retained on the non-polar stationary phase in proportion to their lipophilicity; hydrophilic substances elute first, followed by more lipophilic substances.[8]

Detailed Protocol:

  • System Setup: A standard HPLC system is equipped with a reversed-phase column (e.g., C8 or C18) and a suitable detector (e.g., UV-Vis).[8] The mobile phase is typically a mixture of methanol (B129727) and water, run under isocratic (constant composition) conditions.[8]

  • Calibration:

    • A series of well-characterized reference compounds with accurately known Log P values that bracket the expected Log P of the test substance are selected.

    • Each reference compound is injected, and its retention time (t_R_) is recorded.

    • The dead time (t_0_), the elution time of a non-retained substance, is also determined.

    • The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

    • A calibration graph is constructed by plotting the known Log P values of the reference compounds against the logarithm of their calculated capacity factors (log k).

  • Sample Analysis:

    • This compound is dissolved in the mobile phase and injected into the HPLC system in duplicate.[10]

    • Its retention time (t_R_) is measured.

  • Calculation:

    • The capacity factor (k) for this compound is calculated.

    • Using the calibration graph, the Log P of this compound is determined by interpolating its log k value onto the regression line.[8][10]

Workflow Visualization

The following diagram illustrates the experimental workflow for the OECD 107 Shake Flask Method.

OECD_107_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation cluster_result Phase 4: Final Result p1 Saturate n-Octanol and Water p2 Prepare Test Substance Stock Solution e1 Combine Solvents and Stock Solution in Vessel p2->e1 e2 Agitate at Constant Temp to Reach Equilibrium e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Octanol Phase and Aqueous Phase e3->a1 a2 Determine Concentration in Each Phase (e.g., GC/HPLC) a1->a2 a3 Calculate P = Coct / Cwater a2->a3 a4 Calculate Log P a3->a4 r1 Final Log P Value a4->r1

Caption: Workflow for Log P Determination via the OECD 107 Shake Flask Method.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2-methyl-3-phenylpropanal, a significant aromatic aldehyde. The focus is on its chirality, the properties of its stereoisomers, and the methodologies for their synthesis and characterization. This document is intended to be a valuable resource for professionals in chemical synthesis and drug development.

Introduction to this compound

This compound, also known as α-methylhydrocinnamaldehyde, is an organic compound with the molecular formula C₁₀H₁₂O.[1][2][3] It is characterized by an aldehyde functional group and a phenyl group attached to a propane (B168953) chain with a methyl substituent.[4] This structure gives rise to a chiral center, making it a subject of interest in stereoselective synthesis and for its applications in the fragrance and pharmaceutical industries.[5][6] The presence of a chiral center means the molecule can exist as two non-superimposable mirror images, known as enantiomers.[7]

Chirality and Stereoisomerism

The chirality of this compound arises from the presence of a stereocenter at the second carbon atom (C2) of the propanal chain, which is bonded to four different groups: a hydrogen atom, a methyl group, a benzyl (B1604629) group, and a formyl group. This results in the existence of two enantiomers: (R)-2-methyl-3-phenylpropanal and (S)-2-methyl-3-phenylpropanal. These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and their biological activity.[7][8]

Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[9] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[10] A 50:50 mixture of the two enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out.[8]

Stereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its related alcohol are summarized below. Data for the individual enantiomers are often limited, with most reported values pertaining to the racemic mixture.

PropertyValueReference
Racemic this compound
Molecular FormulaC₁₀H₁₂O[1][2][3]
Molecular Weight148.20 g/mol [1][2]
Boiling Point52–58°C at 0.40 mmHg[11]
IUPAC NameThis compound[1]
(R)-2-Methyl-3-phenylpropanal
Molecular FormulaC₁₀H₁₂O[12]
Molecular Weight148.20 g/mol [12]
IUPAC Name(2R)-2-methyl-3-phenylpropanal[12]
2-Methyl-3-phenylpropanol (related alcohol)
Molecular FormulaC₁₀H₁₄O[5]
Molecular Weight150.22 g/mol [5]
Boiling Point244-246°C[5]
Density0.9841 g/cm³[5]
Refractive Index1.502[5]

Synthesis and Enantioselective Methodologies

The synthesis of this compound can be achieved through various methods, with some offering pathways to enantiomerically enriched products.

General Synthetic Routes

Several chemical methods are employed for the synthesis of racemic this compound:

  • Palladium-Catalyzed Heck Reaction : This method involves the reaction of an aryl halide (e.g., iodobenzene) with an allylic alcohol (2-methyl-2-propen-1-ol) in the presence of a palladium catalyst and a base.[11][13]

  • Hydroformylation of Allylbenzene : This process adds a formyl group and a hydrogen atom across the double bond of allylbenzene, typically using a transition metal catalyst.[13]

  • Hydrogenation of Cinnamaldehyde Derivatives : (E)-2-Methyl-3-phenylacrylaldehyde can be reduced to this compound.[4]

Synthesis_Workflow cluster_heck Heck Reaction cluster_hydroformylation Hydroformylation iodobenzene Iodobenzene pd_catalyst Pd(OAc)₂ / Et₃N iodobenzene->pd_catalyst allylic_alcohol 2-Methyl-2-propen-1-ol allylic_alcohol->pd_catalyst heck_product This compound pd_catalyst->heck_product allylbenzene Allylbenzene syngas CO / H₂ allylbenzene->syngas hydro_product This compound syngas->hydro_product

Key Synthetic Pathways for this compound.
Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from a known procedure for the synthesis of this compound.[11]

Materials:

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • Iodobenzene

  • 2-Methyl-2-propen-1-ol

  • Triethylamine

  • Acetonitrile

  • Ether

  • Anhydrous sodium carbonate

Procedure:

  • A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.

  • The flask is charged with 0.49 g (2.2 mmol) of palladium acetate, 20.4 g (100 mmol) of iodobenzene, 9.0 g (125 mmol) of 2-methyl-2-propen-1-ol, 12.6 g (125 mmol) of triethylamine, and 32.5 mL of acetonitrile.[11]

  • The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[11]

  • The reaction mixture is allowed to cool to room temperature and transferred to a 500-mL separatory funnel with 100 mL of ether and 100 mL of water.[11]

  • The organic layer is washed five times with 100 mL portions of water. The combined aqueous layers are re-extracted with 100 mL of ether.[11]

  • The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[11]

  • The solvent is removed by concentration, and the product is purified by distillation under reduced pressure to yield this compound.[11]

Enantioselective Synthesis

Biocatalytic methods are prominent for producing specific enantiomers of this compound and its derivatives.

  • Enzymatic Reduction : Enoate reductases can catalyze the reduction of (E)-2-methyl-3-phenylacrylaldehyde to produce (R)-2-methyl-3-phenylpropanal.[4] It has been noted that in some enzymatic reactions, the corresponding alcohol, (R)-2-methyl-3-phenylpropanol, can be formed with higher enantiomeric purity than the aldehyde.[4]

  • Kinetic Resolution : Microorganisms like Rhizopus oryzae can be used for the kinetic resolution of the corresponding alcohol, 2-methyl-3-phenylpropanol, to obtain optically pure forms.[5]

Biological Activity and Significance

The stereochemistry of a molecule is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[7]

While specific comparative studies on the biological activities of the (R) and (S) enantiomers of this compound are not extensively detailed in the provided search results, it is a well-established principle that enantiomers can interact differently with chiral biological receptors and enzymes.[7] For example, the non-sedating antihistamine cetirizine's levorotatory enantiomer, levocetirizine, is the main active form with a higher binding affinity for the H1 receptor.[7]

This compound has been identified as a compound active in the antennae of the legume pod borer (Maruca vitrata), suggesting a role in insect chemical communication.[4] The stereospecificity of such interactions is a common phenomenon in nature.

Biological_Interaction cluster_enantiomers Enantiomers cluster_receptor Chiral Biological Receptor R_enantiomer (R)-Enantiomer receptor Receptor Site R_enantiomer->receptor High Affinity (Active) S_enantiomer (S)-Enantiomer S_enantiomer->receptor Low Affinity (Inactive)

Hypothetical Differential Binding of Enantiomers to a Receptor.

Conclusion

This compound is a chiral aldehyde with two enantiomers, (R) and (S), arising from its stereocenter at C2. The synthesis of this compound can be achieved through various chemical routes, while biocatalytic methods offer a promising approach for enantioselective synthesis. The distinct biological activities often observed between enantiomers of chiral molecules underscore the importance of stereochemical considerations in the fields of drug discovery, fragrance development, and agrochemicals. Further research into the specific biological profiles of the individual enantiomers of this compound could unveil novel applications and a deeper understanding of their structure-activity relationships.

References

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-phenylpropanal is a key intermediate in the synthesis of various pharmaceuticals and fragrances. The palladium-catalyzed α-arylation of aldehydes has emerged as a powerful and versatile method for the formation of carbon-carbon bonds at the α-position of a carbonyl group.[1][2][3] This approach offers a direct and efficient route to α-aryl aldehydes, including this compound, from readily available starting materials.[4][5] This application note provides a detailed protocol for the synthesis of this compound via the palladium-catalyzed α-arylation of propanal with bromobenzene (B47551).

The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of aryl halides with various aldehydes under mild conditions.[1][2] This methodology is highly valued for its functional group tolerance and its applicability to complex molecule synthesis.[6][7]

Data Presentation

The following table summarizes representative conditions and yields for the palladium-catalyzed α-arylation of aldehydes with aryl halides, based on literature precedents. This data provides a comparative overview of the effectiveness of different catalytic systems.

Table 1: Summary of Reaction Conditions for Palladium-Catalyzed α-Arylation of Aldehydes

EntryAldehydeAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PropanalBromobenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane80Not specified for this specific combination, but the protocol is general.[4]
2Linear AldehydesElectron-rich Aryl Bromides[Pd(allyl)Cl]₂ (1)XantPhos (3)Cs₂CO₃Dioxane80High Yields Reported[6]
3General AldehydesAryl Bromides[Pd(allyl)Cl]₂ (0.5)QPhos (1)Cs₂CO₃THFNot specifiedNot specified[4]
4General AldehydesAryl ChloridesPd(OAc)₂ (2)SPhosCs₂CO₃Toluene100Moderate to High Yields[7]

Note: Yields are highly substrate-dependent and the conditions listed are general. Optimization may be required for specific substrate combinations.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed α-Arylation

This protocol is adapted from general procedures for the palladium-catalyzed α-arylation of aldehydes.[4][6]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Bromobenzene

  • Propanal

  • Anhydrous 1,4-dioxane (B91453)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 1.0 mol%) and BINAP (0.03 mmol, 1.5 mol%).

  • Reaction Setup: To the Schlenk tube containing the catalyst and ligand, add cesium carbonate (2.4 mmol, 1.2 equiv.).

  • Solvent and Reagents: Add anhydrous 1,4-dioxane (8 mL) to the reaction vessel. Stir the mixture for 10 minutes at room temperature.

  • Add bromobenzene (2.0 mmol, 1.0 equiv.) to the mixture.

  • Add propanal (2.4 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Active Catalyst ArPd(II)(X)L ArPd(II)(X)L Oxidative Addition Intermediate Pd(0)L->ArPd(II)(X)L Ar-X (Bromobenzene) ArPd(II)(enolate)L ArPd(II)(enolate)L Enolate Complex ArPd(II)(X)L->ArPd(II)(enolate)L Aldehyde Enolate (from Propanal + Base) ArPd(II)(enolate)L->Pd(0)L Regeneration of Catalyst Product α-Aryl Aldehyde (this compound) ArPd(II)(enolate)L->Product Reductive Elimination ArX Ar-X (Bromobenzene) Aldehyde Aldehyde (Propanal) Base Base (Cs₂CO₃)

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of an aldehyde.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Pd(OAc)₂, BINAP, Cs₂CO₃ - Anhydrous Dioxane start->setup add_reagents Add Reagents: - Bromobenzene - Propanal setup->add_reagents reaction Heat to 80°C (6-24 hours) add_reagents->reaction workup Aqueous Work-up: - Dilute with Ether - Wash with NaHCO₃ & Brine reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2-Methyl-3-phenylpropanal, a valuable fragrance ingredient. The synthesis involves the asymmetric reduction of the carbon-carbon double bond of (E)-2-Methyl-3-phenylacrylaldehyde (also known as α-methylcinnamaldehyde) catalyzed by ene-reductases. This enzymatic approach offers a green and stereoselective alternative to traditional chemical methods.

Introduction

This compound is an aromatic aldehyde sought after for its characteristic floral and fresh scent, making it a key component in many perfumes and personal care products.[1] Biocatalysis, utilizing enzymes as catalysts, presents a sustainable and efficient route for its synthesis.[2][3] Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds, such as in α,β-unsaturated aldehydes and ketones.[1][4] This method allows for the production of specific enantiomers of the target molecule, which is crucial as different enantiomers of a chiral fragrance compound can exhibit distinct olfactory properties.[2][3]

The biocatalytic reduction of (E)-2-Methyl-3-phenylacrylaldehyde to this compound can be achieved using isolated enzymes or whole-cell biocatalysts.[2][5] The use of whole cells can be advantageous as it circumvents the need for enzyme purification and provides in-situ cofactor regeneration.[6] This document outlines the protocols for both the enzymatic reaction and the subsequent analysis of the product.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic reduction of (E)-2-Methyl-3-phenylacrylaldehyde to this compound using various ene-reductases. The data is adapted from the scientific literature, showcasing the conversion rates and enantiomeric excess achieved with different enzymes.[2]

Table 1: Bioreduction of (E)-2-Methyl-3-phenylacrylaldehyde using various Ene-Reductases [2]

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee, %)Absolute Configuration
OYE1(E)-2-Methyl-3-phenylacrylaldehyde>9994(S)
OYE2(E)-2-Methyl-3-phenylacrylaldehyde>9996(S)
OYE3(E)-2-Methyl-3-phenylacrylaldehyde>9997(S)
NCR(E)-2-Methyl-3-phenylacrylaldehyde>9997(S)
YqjM(E)-2-Methyl-3-phenylacrylaldehyde1313(R)
OPR1(E)-2-Methyl-3-phenylacrylaldehyde353(R)

OYE = Old Yellow Enzyme from Saccharomyces cerevisiae (OYE2, OYE3) and Saccharomyces carlsbergensis (OYE1), NCR = Nicotinamide 2-cyclohexene-1-one reductase from Zymomonas mobilis, YqjM from Bacillus subtilis, OPR1 from tomato.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of (E)-2-Methyl-3-phenylacrylaldehyde

This protocol is based on the chemo-enzymatic asymmetric synthesis of aryl-substituted α-methyldihydrocinnamaldehyde derivatives.[2]

Materials:

  • Ene-reductase (e.g., OYE1, OYE2, OYE3, or NCR)

  • (E)-2-Methyl-3-phenylacrylaldehyde (Substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • tert-Butyl methyl ether (t-BuOMe)

  • NADPH or a cofactor recycling system (e.g., glucose and glucose dehydrogenase)

  • Reaction vials

  • Shaker incubator

Procedure:

  • Reaction Setup: In a reaction vial, prepare the reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5) and t-BuOMe as a co-solvent (e.g., 80:20 v/v).[2]

  • Cofactor System: If using a cofactor recycling system, add glucose (e.g., 20 mM) and a suitable glucose dehydrogenase. Add NADPH to a final concentration of approximately 1 mM.

  • Substrate Addition: Add (E)-2-Methyl-3-phenylacrylaldehyde to the reaction mixture. The optimal substrate concentration should be determined empirically but can start in the range of 1-10 mM.

  • Enzyme Addition: Add the ene-reductase to the reaction mixture. The optimal enzyme concentration will depend on the specific activity of the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 120 rpm) for 24 hours.[2]

  • Reaction Quenching and Extraction: After the incubation period, quench the reaction by adding an equal volume of ethyl acetate. Vortex the mixture vigorously and separate the organic layer. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product, this compound.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the product. Instrument conditions may need to be optimized for specific equipment.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Helium (carrier gas)

  • This compound standard

  • Hexane (B92381) or other suitable solvent

  • Autosampler vials

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-300

Procedure:

  • Sample Preparation: Dilute the crude product or purified sample in hexane to a suitable concentration for GC-MS analysis.

  • Standard Preparation: Prepare a series of standard solutions of this compound in hexane to create a calibration curve for quantification.

  • Analysis: Inject the prepared samples and standards into the GC-MS system.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Quantify the product by comparing its peak area to the calibration curve. The enantiomeric excess can be determined using a chiral GC column and appropriate temperature program.

Mandatory Visualization

Biocatalytic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up cluster_analysis Analysis A Prepare Buffer and Co-solvent Mixture B Add Cofactor Recycling System (NADPH, Glucose, GDH) A->B C Add Substrate ((E)-2-Methyl-3-phenylacrylaldehyde) B->C D Add Ene-Reductase (e.g., OYE) C->D E Incubate at 30°C with Shaking D->E F Quench and Extract with Ethyl Acetate E->F G Dry and Concentrate Organic Phase F->G H GC-MS Analysis for Quantification and Purity G->H I Chiral GC Analysis for Enantiomeric Excess H->I

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Biocatalytic_Pathway Substrate (E)-2-Methyl-3-phenylacrylaldehyde Enzyme Ene-Reductase (e.g., OYE) Substrate->Enzyme Product This compound Enzyme->Product Cofactor_out NADP+ Enzyme->Cofactor_out Cofactor_in NADPH + H+ Cofactor_in->Enzyme Recycling Cofactor Regeneration (Glucose/GDH) Cofactor_out->Recycling recycles Recycling->Cofactor_in

Caption: Biocatalytic pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Reduction of 2-Methyl-3-phenylpropanal to 2-Methyl-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2-Methyl-3-phenylpropanal is a valuable prochiral aldehyde, and its reduction product, 2-Methyl-3-phenylpropan-1-ol, serves as a key building block in the synthesis of various pharmaceuticals and fragrances.[1] This document provides detailed application notes and experimental protocols for the efficient reduction of this compound to 2-Methyl-3-phenylpropan-1-ol, focusing on two common and reliable methods: sodium borohydride (B1222165) reduction and catalytic hydrogenation.

Reaction Scheme

The overall transformation involves the conversion of the aldehyde functional group in this compound to a primary alcohol, yielding 2-Methyl-3-phenylpropan-1-ol.

reactant This compound product 2-Methyl-3-phenylpropan-1-ol reactant->product Reduction reagents [Reducing Agent] Solvent, Temp. Reduction Reduction

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Protocols

The choice of reduction method can significantly impact reaction efficiency, selectivity, and overall yield. Below is a summary of quantitative data for the reduction of this compound using different protocols.

ProtocolReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
1: Sodium Borohydride Sodium Borohydride (NaBH₄)Methanol (B129727)0 - 251 - 3>90Mild conditions, high chemoselectivity for the carbonyl group.
2: Catalytic Hydrogenation Raney® NickelEthanol (B145695)25 - 802 - 24>90Cost-effective and highly active. Can be pyrophoric and requires careful handling.[2]
3: Catalytic Hydrogenation Palladium on Carbon (Pd/C)Ethanol252 - 12HighGenerally high yields, but catalyst can be expensive. Requires a hydrogen atmosphere.
4: Transfer Hydrogenation (Cyclopentadienone)iron(0) carbonyl complexi-PrOH1301893 (NMR Yield)Iron-catalyzed transfer hydrogenation from isopropanol.[3]

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride

This protocol describes a standard laboratory procedure for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Ammonium (B1175870) Chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-Methyl-3-phenylpropan-1-ol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure alcohol.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol details the reduction of this compound via catalytic hydrogenation using Raney® Nickel.

Materials:

  • This compound

  • Raney® Nickel (5-20% w/w)

  • Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in ethanol.

  • Catalyst Addition: Carefully add Raney® Nickel catalyst as a slurry in ethanol to the reaction mixture.

  • Hydrogenation: Securely place the vessel in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (25-80 °C). Monitor the reaction progress by observing the hydrogen uptake or by TLC/GC analysis of aliquots. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Methyl-3-phenylpropan-1-ol. Further purification can be achieved by distillation or column chromatography if necessary.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_reduction Reduction of this compound cluster_nabh4 Sodium Borohydride Reduction cluster_hydrogenation Catalytic Hydrogenation Aldehyde This compound Alcohol 2-Methyl-3-phenylpropan-1-ol Aldehyde->Alcohol Reduction NaBH4 NaBH₄ in Methanol NaBH4->Aldehyde Catalyst Catalyst (e.g., Raney Ni, Pd/C) + H₂ in Ethanol Catalyst->Aldehyde

Caption: Key pathways for the reduction of this compound.

Experimental Workflow Diagram

start Start: this compound dissolve Dissolve in Solvent (Methanol or Ethanol) start->dissolve cool Cool to 0 °C (for NaBH₄ method) dissolve->cool add_reductant Add Reducing Agent (NaBH₄ or Catalyst + H₂) dissolve->add_reductant Catalytic Hydrogenation (No cooling needed) cool->add_reductant react Stir at Appropriate Temperature (Monitor by TLC/GC) add_reductant->react workup Quench and/or Filter Catalyst react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Product: 2-Methyl-3-phenylpropan-1-ol purify->product

Caption: General experimental workflow for the reduction.

Characterization Data for 2-Methyl-3-phenylpropan-1-ol

  • Molecular Formula: C₁₀H₁₄O[4]

  • Molecular Weight: 150.22 g/mol [4]

  • Appearance: Colorless to light yellow liquid

  • Boiling Point: 244-246 °C at 760 mmHg[5]

  • Density: 0.98 g/cm³[6]

  • ¹H NMR (CDCl₃): Chemical shifts will be observed for the aromatic protons, the CH₂ group adjacent to the phenyl ring, the CH group, the CH₂OH group, and the methyl group.

  • ¹³C NMR (CDCl₃): Signals will be present for the aromatic carbons, the benzylic CH₂, the CH, the CH₂OH, and the methyl carbon.[4]

Safety Precautions

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate pressure-rated equipment. Some catalysts, like Raney® Nickel, can be pyrophoric and must be handled with care, preferably as a slurry.[2]

  • Solvents: Methanol, ethanol, and diethyl ether are flammable. Handle with care and avoid open flames.

These protocols provide reliable and reproducible methods for the synthesis of 2-Methyl-3-phenylpropan-1-ol. The choice between sodium borohydride reduction and catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, cost, and available equipment.

References

Application Notes and Protocols: 2-Methyl-3-phenylpropanal as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing 2-Methyl-3-phenylpropanal and its precursors as substrates in various enzymatic reactions. The focus is on biocatalytic transformations relevant to the synthesis of valuable chiral building blocks for the fragrance, flavor, and pharmaceutical industries.

Introduction

This compound, a key aromatic aldehyde, serves as a versatile substrate for several classes of enzymes, primarily oxidoreductases. Enzymatic transformations offer significant advantages over traditional chemical methods, including high chemo-, regio-, and stereoselectivity under mild reaction conditions. This document outlines protocols for the enzymatic reduction of this compound and its precursor, (E)-2-Methyl-3-phenylacrylaldehyde, using alcohol dehydrogenases (ADHs) and enoate reductases, respectively. Additionally, a whole-cell biotransformation protocol using Penicillium citrinum is provided, which demonstrates a cascade of enzymatic activities.

Enzymatic Pathways Involving this compound and its Precursor

Two primary enzymatic pathways are highlighted for the transformation of this compound and its unsaturated precursor:

  • Enoate Reductase Pathway: This pathway involves the reduction of the carbon-carbon double bond of an α,β-unsaturated aldehyde, such as (E)-2-Methyl-3-phenylacrylaldehyde, to yield the saturated aldehyde, this compound.

  • Alcohol Dehydrogenase Pathway: This pathway focuses on the reduction of the aldehyde functional group of this compound to produce the corresponding alcohol, 2-Methyl-3-phenylpropanol. This reaction is often highly stereoselective, yielding enantiomerically enriched products.

EnzymaticPathways cluster_0 Enoate Reductase Pathway cluster_1 Alcohol Dehydrogenase Pathway Precursor (E)-2-Methyl-3-phenylacrylaldehyde Product_Aldehyde This compound Precursor->Product_Aldehyde Enoate Reductase (e.g., from Clostridium) Substrate_Aldehyde This compound Product_Alcohol 2-Methyl-3-phenylpropanol Substrate_Aldehyde->Product_Alcohol Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus) Protocol1_Workflow Start Start: P. citrinum Culture Culture_Prep 1. Fungal Culture Preparation (PDA plates -> Liquid culture) Start->Culture_Prep Biotransformation 2. Biotransformation Reaction (Mycelia + Substrate in buffer) Culture_Prep->Biotransformation Extraction 3. Product Extraction (Ethyl acetate (B1210297) extraction) Biotransformation->Extraction Analysis 4. Product Analysis (GC-MS with chiral column) Extraction->Analysis End End: Quantitative Results Analysis->End Protocol2_Workflow Start Start: Purified ADH Reaction_Setup 1. Two-Phase Reaction Setup (Aqueous: Enzyme, NADH, Ethanol Organic: Substrate) Start->Reaction_Setup Enzymatic_Reaction 2. Enzymatic Reaction (Incubate with agitation) Reaction_Setup->Enzymatic_Reaction Sampling 3. Time-course Sampling (From organic phase) Enzymatic_Reaction->Sampling Analysis 4. Chiral GC Analysis (Conversion and ee) Sampling->Analysis End End: Stereoselective Product Analysis->End

Application Note and Protocol: GC-MS Analysis of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of 2-Methyl-3-phenylpropanal (also known as α-methyl hydrocinnamaldehyde) using Gas Chromatography-Mass Spectrometry (GC-MS). This aromatic aldehyde is a common ingredient in fragrances and may be analyzed for quality control, stability studies, or as a potential impurity or metabolite in various matrices.

Principle

Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they interact with a stationary phase within a capillary column. Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions by their mass-to-charge ratio (m/z), and measures their relative abundance. This provides a unique mass spectrum that allows for definitive identification and quantification of the target analyte, this compound.

Chemical Information

PropertyValue
IUPAC Name This compound[1]
Synonyms 2-Methyl-3-phenylpropionaldehyde, α-Methylhydrocinnamaldehyde
CAS Number 5445-77-2
Molecular Formula C₁₀H₁₂O[2]
Molecular Weight 148.20 g/mol [1][2]
Structure CC(CC1=CC=CC=C1)C=O[1]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis for the determination of this compound.

  • Solvents: High-purity, GC-MS grade Hexane, Dichloromethane, or Ethyl Acetate.

  • This compound: Certified reference standard (>95% purity).

  • Internal Standard (IS): 1,4-Dibromobenzene or a suitable deuterated analog.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

  • Syringe Filters: 0.22 µm PTFE filters, if required for sample clarification.

  • Pipettes and Volumetric Flasks: Calibrated for accurate solution preparation.

3.2.1. Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., Hexane).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 1,4-Dibromobenzene) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A typical range for fragrance analysis is 0.1 - 50 µg/mL. Each calibration standard must be spiked with the internal standard to a constant final concentration (e.g., 10 µg/mL).

3.2.2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Liquid Samples (e.g., fragrance oils, liquid formulations):

    • Accurately weigh a known amount of the sample.

    • Dilute with a suitable solvent to bring the expected analyte concentration within the calibration range.

    • Spike with the internal standard to the same final concentration as in the calibration standards.

    • If the solution contains particulates, filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • For Solid or Semi-Solid Samples:

    • Homogenize a known weight of the sample.

    • Perform solvent extraction using a suitable volume of Hexane or Dichloromethane, potentially aided by sonication.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Transfer an aliquot of the supernatant to a clean vial, spike with the internal standard, and dilute as necessary.

The following parameters are provided as a starting point and may require optimization for specific instrumentation. A non-polar DB-5 or HP-5MS column is recommended.[3]

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 20:1 for concentrated samples)
Injection Volume 1 µL
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[4]
Mass Spectrometer Agilent 5977 MSD or equivalent
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
SIM Ions See Table 4 for recommended ions

Data Presentation and Interpretation

The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the certified reference standard. The Kovats retention index on a semi-standard non-polar column is approximately 1244.4.[1]

Table 3: Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance
148 [C₁₀H₁₂O]⁺ (Molecular Ion)Moderate
133 [M - CH₃]⁺High
105 [C₈H₉]⁺ (Methyltropylium ion)High
91 [C₇H₇]⁺ (Tropylium ion)Moderate
57 [C₄H₉]⁺ or [C₃H₅O]⁺Moderate
43 [C₃H₇]⁺High

Data compiled from NIST and PubChem databases.[1][2] Relative abundances are estimates and should be confirmed experimentally.

For quantification, an internal standard method is recommended to ensure high accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 4: Recommended SIM Ions for Quantification

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound133105148
1,4-Dibromobenzene (IS)23615776

Table 5: Typical Method Performance Characteristics (for Aromatic Aldehydes)

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Note: These are typical values for similar analytes.[5][6] Specific LOD, LOQ, and linearity must be determined during in-house method validation.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve & Dilute in Solvent A->B C Spike with Internal Standard B->C D Filter (if necessary) C->D E Inject into GC-MS D->E Transfer to Autosampler F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Identify Peak by RT & Mass Spectrum G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Key Fragments M Molecular Ion [C10H12O]+. m/z = 148 F1 [M - CH3]+ m/z = 133 M->F1 - CH3 F2 [C8H9]+ m/z = 105 M->F2 - C2H3O F3 [C7H7]+ m/z = 91 F2->F3 - CH2

Caption: Proposed fragmentation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-phenylpropanal, also known as cyclamen aldehyde, is a common fragrance ingredient used in various consumer products. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and stability testing. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, specific, and suitable for routine analysis in research and industrial settings.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the organic-rich mobile phase. Detection is achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule allows for UV absorbance. For enhanced sensitivity and specificity, particularly at low concentrations, a pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to form a hydrazone derivative that exhibits strong absorbance at a higher wavelength. This application note will focus on the direct UV detection method.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or deionized)

    • Phosphoric acid or Formic acid (analytical grade)

    • Methanol (B129727) (HPLC grade, for sample and standard preparation)

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water. The aqueous phase can be acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid.[1]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in methanol and dilute with the mobile phase to bring the expected concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV-Vis or DAD
Detection Wavelength254 nm
Run TimeApproximately 10 minutes

4. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative performance of the HPLC method is summarized in the following tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)Precision (RSD, %)
109.9 ± 0.199.01.0
5050.5 ± 0.4101.00.8
9089.1 ± 0.999.01.0

Table 3: System Suitability and Detection Limits

ParameterValue
Tailing Factor< 1.5
Theoretical Plates> 2000
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System (Pump, Autosampler, Column, Detector) chromatogram Obtain Chromatograms hplc_system->chromatogram Detection injection->hplc_system Separation integration Integrate Peak Areas chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward to implement and can be readily adapted for use in various laboratory settings for quality control and research purposes. The validation data demonstrates that the method is linear, accurate, and precise over a relevant concentration range.

References

Application Note: Enhanced Gas Chromatographic Analysis of 2-Methyl-3-phenylpropanal via PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-phenylpropanal, an aromatic aldehyde, is a compound of interest in various fields, including fragrance, flavor, and pharmaceutical industries. The accurate and sensitive quantification of this aldehyde by Gas Chromatography (GC) can be challenging due to its inherent reactivity, potential for thermal degradation in the GC inlet, and poor peak shape. Direct GC analysis often suffers from low sensitivity and reproducibility. To overcome these limitations, a chemical derivatization strategy is employed to convert the aldehyde into a more stable and readily detectable compound.

This application note details a robust method for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the aldehyde's carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group in the derivative is strongly electron-capturing, which significantly enhances the sensitivity of detection, particularly when using an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). This method leads to improved chromatographic peak shape, increased thermal stability, and substantially lower limits of detection.

Principle of Derivatization

The derivatization of this compound with PFBHA is an oximation reaction. The hydroxylamine (B1172632) moiety of PFBHA nucleophilically attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable PFB-oxime. Due to the stereochemistry around the C=N double bond, the reaction typically produces two geometric isomers, syn and anti, which may be resolved chromatographically. For quantitative analysis, the peak areas of both isomers are typically summed.

Data Presentation

The following table summarizes the expected improvements in GC analysis of this compound after derivatization with PFBHA. The data for the underivatized analyte is based on typical observations and publicly available retention index data, while the data for the derivatized analyte reflects the significant enhancements achievable with this method.

ParameterUnderivatized this compoundPFBHA-Derivatized this compound
Kovats Retention Index (non-polar column) 1244[1][2]Significantly higher due to increased molecular weight
Chromatographic Peak Shape Often exhibits tailingSymmetrical and sharp peaks (for both isomers)
Thermal Stability Prone to degradation at high injector temperaturesHigh thermal stability
Detector Response (MS) ModerateStrong molecular ion and characteristic fragments
Limit of Detection (LOD) ng - µg levelpg - fg level
Reproducibility (%RSD) >10%<5%

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA

This protocol describes the procedure for the derivatization of this compound in a liquid sample.

Materials:

  • This compound standard solution (in a suitable solvent like methanol (B129727) or acetonitrile)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water (aldehyde-free)

  • Hexane (B92381) or Toluene (pesticide grade)

  • Sodium chloride (analytical grade)

  • Phosphate (B84403) buffer (pH 4-6)

  • Internal standard solution (e.g., a deuterated analog)

  • 2 mL GC vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Place 1 mL of the sample solution (or an extract containing this compound) into a 2 mL GC vial.

  • Internal Standard: Spike the sample with an appropriate volume of the internal standard solution.

  • pH Adjustment: Add 100 µL of phosphate buffer to adjust the pH of the sample to a range of 4-6.

  • Derivatization Reagent Preparation: Prepare a fresh solution of PFBHA in reagent-grade water at a concentration of 1-15 mg/mL.

  • Reaction: Add 100 µL of the PFBHA solution to the sample vial. Ensure the PFBHA is in molar excess relative to the aldehyde.

  • Incubation: Tightly seal the vial and incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • Extraction: After the vial has cooled to room temperature, add 500 µL of hexane (or toluene). To aid in phase separation, a small amount of sodium chloride can be added.

  • Vortex and Centrifuge: Vortex the vial vigorously for 1 minute to ensure thorough mixing and extraction of the derivative into the organic phase. Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a new GC vial for analysis.

Protocol 2: GC-MS Analysis of PFBHA-Derivatized this compound

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: For qualitative analysis, scan from m/z 50-550.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the PFBHA-oxime derivative. The pentafluorobenzyl cation at m/z 181 is a common and abundant fragment used for quantification. Other specific ions for the this compound oxime should also be monitored for confirmation.

Visualizations

Derivatization_Workflow Derivatization and GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample Aliquot (1 mL) IS 2. Add Internal Standard Sample->IS pH_Adjust 3. Adjust pH (pH 4-6) IS->pH_Adjust Add_PFBHA 4. Add PFBHA Solution pH_Adjust->Add_PFBHA Incubate 5. Incubate (60°C for 60 min) Add_PFBHA->Incubate Add_Hexane 6. Add Hexane & Vortex Incubate->Add_Hexane Centrifuge 7. Centrifuge to Separate Phases Add_Hexane->Centrifuge Transfer 8. Transfer Organic Layer to Vial Centrifuge->Transfer GCMS 9. Inject into GC-MS System Transfer->GCMS Reaction_Scheme Oximation Reaction of this compound with PFBHA Aldehyde This compound (C10H12O) PFBHA PFBHA (C7H8F5NO) Aldehyde->PFBHA + Oxime PFB-Oxime Derivative (syn and anti isomers) Aldehyde->Oxime + PFBHA Water Water (H2O) Oxime->Water +

References

Application Notes and Protocols: 2-Methyl-3-phenylpropanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanal, also known as cyclamen aldehyde, is a synthetic aromatic aldehyde that is a key component in the fragrance industry. Its characteristic scent profile, reminiscent of fresh, green, and floral notes, particularly lily-of-the-valley (muguet), makes it a valuable ingredient in a wide range of perfumery applications.[1] This document provides detailed application notes and experimental protocols for the synthesis, evaluation, and utilization of this compound in fragrance chemistry.

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic odor. A summary of its key physicochemical and olfactory properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[2]
Molecular Weight 148.20 g/mol [2]
Boiling Point 215.3 °C at 760 mmHg[3]
Vapor Pressure 0.149 mmHg at 25 °C[3]
Flash Point 90.5 °C[3]
Solubility Soluble in chloroform[3]
Odor Description Fresh, green, floral, lily-of-the-valley (muguet)
Odor Threshold Data not readily available in public domain

Applications in Fragrance Chemistry

This compound is widely used in the formulation of fine fragrances, personal care products (soaps, lotions, deodorants), and household products (cleaners, air fresheners). Its primary applications include:

  • Floral Accords: It is a cornerstone for creating realistic and lasting lily-of-the-valley and other white floral scents.

  • Green Notes: It imparts a fresh, natural green character to fragrance compositions.

  • Aldehydic Booster: It can be used to add lift and sparkle to various fragrance types.

  • Pheromonal Activity: It has been identified as a pheromone for the crambid moth, suggesting potential applications in insect attractants.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment:

Procedure:

  • Reaction Setup: In a 250-mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine palladium(II) acetate (0.49 g, 2.2 mmol), iodobenzene (20.4 g, 100 mmol), 2-methyl-2-propen-1-ol (9.0 g, 125 mmol), triethylamine (12.6 g, 125 mmol), and acetonitrile (32.5 mL).

  • Reaction: Place the flask in an oil bath preheated to 100 °C and heat the mixture to reflux under a nitrogen atmosphere for 11 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500-mL separatory funnel using 100 mL of ether and 100 mL of water to aid the transfer.

    • Separate the layers and wash the organic layer five times with 100 mL portions of water.

    • Combine the aqueous layers and back-extract with 100 mL of ether.

    • Combine all organic layers and dry over anhydrous sodium carbonate.

    • Filter the solution to remove the drying agent.

  • Purification:

    • Concentrate the organic layer using a rotary evaporator.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at 52-58 °C at 0.40 mmHg. The expected yield of this compound is approximately 12.05 g (82%).

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 2: Sensory Evaluation of this compound

This protocol outlines a standard procedure for the sensory evaluation of a fragrance ingredient.

Objective: To characterize the odor profile of this compound and evaluate its intensity.

Materials:

  • This compound (1% solution in ethanol)

  • Ethanol (B145695) (odorless) as a control

  • Perfumer's smelling strips (blotters)

  • Glass vials

  • Sensory evaluation booths with controlled ventilation and lighting

Panelists: A panel of at least 5-10 trained sensory assessors.

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in odorless ethanol.

  • Blotter Preparation: Dip smelling strips into the sample solution and the ethanol control for 3 seconds. Allow the solvent to evaporate for 10 seconds.

  • Evaluation:

    • Present the coded blotters to the panelists in a randomized order in individual sensory booths.

    • Instruct panelists to evaluate the odor of each strip at different time intervals (e.g., immediately, 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.

    • Panelists should describe the odor characteristics using a standardized fragrance vocabulary (e.g., floral, green, aldehydic, fresh, sweet).

    • Panelists should rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 1 = very weak, 5 = moderate, 10 = very strong).

  • Data Analysis: Analyze the descriptive data to create an odor profile. Calculate the mean intensity ratings at each time point to generate an evaporation curve.

Protocol 3: Stability and Substantivity Testing

Objective: To assess the stability of this compound in a model consumer product base and its substantivity on fabric.

Part A: Stability Testing

Materials:

  • This compound

  • Model product base (e.g., unscented lotion or fabric softener)

  • Glass jars with airtight lids

  • Oven/incubator

  • UV light chamber

Procedure:

  • Sample Preparation: Incorporate this compound at a typical use concentration (e.g., 0.5%) into the model product base. Prepare a control sample of the base without the fragrance.

  • Storage Conditions:

    • Accelerated Aging (Heat): Store samples at 40°C for 4, 8, and 12 weeks.

    • Light Stability: Expose samples to controlled UV light for a specified duration.

    • Room Temperature: Store samples at ambient temperature as a control.

  • Evaluation: At each time point, evaluate the samples for any changes in color, viscosity, and odor profile compared to the room temperature control. The odor evaluation should be performed by a trained sensory panel.

Part B: Substantivity on Fabric

Materials:

  • Fabric swatches (e.g., cotton)

  • Washing machine or a laboratory-scale washing simulator

  • Unscented laundry detergent

  • Headspace solid-phase microextraction (HS-SPME) vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Washing: Wash fabric swatches with unscented detergent containing a known concentration of this compound.

  • Drying and Aging: Air-dry the swatches and store them in a controlled environment.

  • Headspace Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), place a fabric swatch in a headspace vial and incubate at a controlled temperature (e.g., 35°C) for a set time.

  • GC-MS Analysis: Analyze the headspace using HS-SPME-GC-MS to quantify the amount of this compound remaining on the fabric.

  • Data Analysis: Plot the concentration of this compound on the fabric as a function of time to determine its substantivity profile.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Palladium_Acetate Palladium(II) Acetate Reaction_Vessel Reaction at 100°C (11 hours) Palladium_Acetate->Reaction_Vessel Iodobenzene Iodobenzene Iodobenzene->Reaction_Vessel Allyl_Alcohol 2-Methyl-2-propen-1-ol Allyl_Alcohol->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Extraction Extraction with Ether and Water Reaction_Vessel->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Na2CO3 Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Odorant Receptor (OR) in Olfactory Sensory Neuron Odorant->OR G_protein G-protein Activation OR->G_protein Adenylate_Cyclase Adenylate Cyclase Activation G_protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signal transduction pathway for aldehydes.

Fragrance_Evaluation_Workflow Start Fragrance Ingredient (this compound) Sensory_Evaluation Sensory Evaluation (Odor Profile, Intensity) Start->Sensory_Evaluation Stability_Testing Stability Testing (in Product Base) Start->Stability_Testing Substantivity_Testing Substantivity Testing (on Substrate) Start->Substantivity_Testing Data_Analysis Data Analysis and Interpretation Sensory_Evaluation->Data_Analysis Stability_Testing->Data_Analysis Substantivity_Testing->Data_Analysis Application Application in Fragrance Formulation Data_Analysis->Application

Caption: General workflow for the evaluation of a fragrance ingredient.

References

Application Notes: The Heck Reaction as a Tool in Mechanistic Studies and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of the Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry. While the specific use of 2-Methyl-3-phenylpropanal in extensive mechanistic studies of the Heck reaction is not widely documented in readily available literature, the principles of the reaction can be understood through analogous substrates. This document will, therefore, focus on the general mechanism and its study, providing protocols and data for commonly employed substrates that serve as a model for understanding the potential behavior of aldehydes and other functionalized starting materials in this versatile reaction.

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction is highly valued in organic synthesis for its ability to create substituted alkenes with high stereoselectivity and functional group tolerance, accommodating groups such as alcohols, ethers, aldehydes, ketones, and esters.[3]

Core Principles and Mechanistic Cycle

The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of elementary steps involving Pd(0) and Pd(II) intermediates.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organohalide (R-X), forming a Pd(II) complex.[1][3]

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-R bond. This step is crucial for the formation of the new carbon-carbon bond.

  • β-Hydride Elimination: A key step that dictates the regioselectivity and stereoselectivity of the product is the β-hydride elimination.[4][5] This process forms the desired substituted alkene and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst for the next cycle.[1][3][4]

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.[6]

Visualizing the Heck Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene [R-Pd(II)L₂(Alkene)]⁺X⁻ PdII_RX->PdII_Alkene Olefin Coordination PdII_Intermediate R-CH₂-CH(R')-Pd(II)L₂-X PdII_Alkene->PdII_Intermediate Migratory Insertion PdH_Complex [H-Pd(II)L₂(Product)]⁺X⁻ PdII_Intermediate->PdH_Complex β-Hydride Elimination PdH_Complex->Pd0 Reductive Elimination (+ Base, - BH⁺X⁻) Products Substituted Alkene + BH⁺X⁻ PdH_Complex->Products Product Release Reactants Ar-X + Alkene Mechanistic_Study_Workflow cluster_design Experimental Design cluster_execution Execution & Analysis cluster_validation Validation & Refinement A Hypothesize Reaction Pathway B Select Substrates and Probes (e.g., labeled compounds) A->B C Define Reaction Conditions (catalyst, ligands, solvent, temp.) B->C D Conduct Kinetic Experiments C->D E Perform Isotope Effect Studies C->E F In-situ Spectroscopic Monitoring C->F G Product and Byproduct Analysis (GC-MS, NMR) C->G I Compare Experimental and Computational Data D->I E->I F->I G->I H Computational Modeling (DFT) H->I J Refine Mechanistic Hypothesis I->J

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methyl-3-phenylpropanal is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter at the α-position to the carbonyl group makes its enantioselective synthesis a critical aspect of producing enantiomerically pure target compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-Methyl-3-phenylpropanal, focusing on a robust and highly selective organocatalytic method.

The presented methodology leverages the power of iminium-ion catalysis, a cornerstone of modern organocatalysis, to achieve high yields and excellent enantioselectivities. Specifically, the protocol details the conjugate addition of a methyl group to cinnamaldehyde (B126680), a readily available starting material.

Overview of the Synthetic Strategy

The primary strategy discussed is the organocatalytic asymmetric conjugate addition of a nucleophilic methyl source to cinnamaldehyde. This reaction is catalyzed by a chiral secondary amine, which activates the α,β-unsaturated aldehyde towards nucleophilic attack via the formation of a chiral iminium ion. This activation lowers the LUMO of the substrate and provides a sterically defined environment, enabling high stereocontrol.

A key example of this approach involves the use of a diarylprolinol silyl (B83357) ether catalyst in conjunction with a copper(I) co-catalyst and a methylating agent like dimethylzinc (B1204448). This combination has been shown to afford the desired (R)-enantiomer with high enantiomeric excess (ee).

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of (R)-2-Methyl-3-phenylpropanal via organocatalytic conjugate methylation of cinnamaldehyde.

EntryCatalyst (mol%)Co-catalyst (mol%)Methyl SourceSolventTemp (°C)Time (h)Yield (%)ee (%) [b]
1[1][2](S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (10)Cu(OTf)₂ (5)DimethylzincToluene (B28343)0128594 (R)
2[3]Imidazolidinone catalyst 1 (20)- [a]Silylketene acetalAcetone-20245090 (syn)

[a] This reaction represents a Mukaiyama-Michael addition, which adds a larger moiety than a simple methyl group, but is included for comparative purposes of organocatalytic additions to cinnamaldehyde.[3] [b] The enantiomeric excess (ee) is reported for the major enantiomer, with the configuration specified in parentheses.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Conjugate Methylation of Cinnamaldehyde

This protocol is adapted from methodologies employing a chiral diarylprolinol silyl ether catalyst and a copper co-catalyst.[1][2]

Materials:

  • (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • Cinnamaldehyde (freshly distilled)

  • Dimethylzinc (solution in toluene, e.g., 1.2 M)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of reagents

  • Low-temperature bath (e.g., ice-water bath)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(II) trifluoromethanesulfonate (0.025 mmol, 5 mol%).

  • Catalyst Addition: Dissolve (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL) and add it to the flask via syringe.

  • Substrate Addition: Add freshly distilled cinnamaldehyde (0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Methylating Agent: Slowly add a solution of dimethylzinc in toluene (1.2 M, 0.6 mmol, 1.2 equiv) dropwise to the stirred reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (R)-2-Methyl-3-phenylpropanal.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key conceptual frameworks for the enantioselective synthesis of (R)-2-Methyl-3-phenylpropanal.

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_catalysis Catalytic System cinnamaldehyde Cinnamaldehyde reaction Asymmetric Conjugate Addition cinnamaldehyde->reaction methyl_source Methyl Source (e.g., Dimethylzinc) methyl_source->reaction organocatalyst Chiral Organocatalyst ((S)-Diarylprolinol Silyl Ether) organocatalyst->reaction 10 mol% cocatalyst Co-catalyst (Cu(OTf)₂) cocatalyst->reaction 5 mol% product (R)-2-Methyl-3-phenylpropanal reaction->product

General workflow for the organocatalytic synthesis.

Iminium_Catalysis_Mechanism cluster_cycle Iminium Catalytic Cycle A Cinnamaldehyde + Chiral Amine Catalyst B Chiral Iminium Ion (LUMO Lowered) A->B Formation C Conjugate Addition of Me⁻ B->C Nucleophilic Attack D Enamine Intermediate C->D E Hydrolysis D->E E->A Catalyst Regeneration F (R)-2-Methyl-3- phenylpropanal E->F Product Release

Simplified iminium ion catalytic cycle.

References

Troubleshooting & Optimization

Improving yield in the hydrogenation of cinnamaldehyde to 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrogenation of cinnamaldehyde (B126680). The primary focus is on the selective hydrogenation to 3-phenylpropanal (B7769412) (hydrocinnamaldehyde), a common challenge in fine chemical synthesis.

Clarification on Reaction Products

It is important to note that the direct hydrogenation of the carbon-carbon double bond (C=C) in cinnamaldehyde yields 3-phenylpropanal , also known as hydrocinnamaldehyde (B1666312) (HCAL). The production of 2-methyl-3-phenylpropanal from cinnamaldehyde is not a direct hydrogenation pathway and typically requires a different synthetic approach, such as the Heck reaction between iodobenzene (B50100) and 2-methyl-2-propen-1-ol.[1] This guide will focus on optimizing the yield of 3-phenylpropanal .

Troubleshooting Guide

Q1: Why is my yield of 3-phenylpropanal (HCAL) low, with high selectivity towards cinnamyl alcohol (COL) or 3-phenylpropanol (HCOL)?

Answer: Low yield of the desired saturated aldehyde, 3-phenylpropanal, is typically a selectivity issue. The hydrogenation of cinnamaldehyde involves a competitive reduction of the C=C bond versus the C=O bond.[2]

  • Catalyst Choice: The type of metal catalyst is the most critical factor.

    • For C=C Hydrogenation (desired): Palladium (Pd) catalysts are highly effective for selectively hydrogenating the C=C bond while preserving the C=O group.[3] A commercial 5% Pd/C catalyst can achieve high conversion and selectivity to HCAL.[3]

    • For C=O Hydrogenation (undesired): Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) based catalysts, often modified with a second metal like Fe, Co, or Sn, tend to favor the hydrogenation of the C=O bond, leading to the formation of cinnamyl alcohol (COL).[4][5]

  • Over-hydrogenation: The presence of 3-phenylpropanol (HCOL) indicates that both the C=C and C=O bonds have been hydrogenated.[6] This can happen under harsh conditions (high temperature or pressure) or with highly active, non-selective catalysts. Reducing reaction time or severity can minimize this.

Q2: How do reaction conditions (temperature, pressure, solvent) impact selectivity for 3-phenylpropanal (HCAL)?

Answer: Reaction conditions play a crucial role in directing the reaction towards the desired product.

  • Temperature: Moderate temperatures are generally preferred. While higher temperatures increase the reaction rate, they can also lead to over-hydrogenation and the formation of byproducts. For instance, some processes are effective at temperatures between 80°C and 140°C.[7][8]

  • Hydrogen Pressure: High hydrogen pressure tends to favor the hydrogenation of the thermodynamically more stable C=C bond, which is desirable for producing 3-phenylpropanal.[2] However, excessively high pressure can promote the reduction of the aldehyde group as well. Typical pressures range from 1 to 10 bar.[6][8][9]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like isopropanol (B130326) or ethanol (B145695) are commonly used.[10][11] However, be aware that using alcohol solvents can lead to the formation of acetal (B89532) byproducts, especially in the presence of acidic catalysts or promoters.[10]

Q3: My catalyst appears to be deactivating. What are the common causes and how can it be prevented?

Answer: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the cinnamaldehyde substrate or solvent can poison the catalyst's active sites. Ensure high-purity reagents are used.

  • Sintering: At high reaction temperatures, metal nanoparticles on the support can agglomerate (sinter), reducing the active surface area. Operating at the lowest effective temperature can mitigate this.

  • Leaching: The active metal may leach from the support into the reaction medium, especially under acidic or basic conditions.

  • Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites. Periodic catalyst regeneration (e.g., calcination followed by reduction) may be necessary.

Q4: I am observing unexpected byproducts. What are they and how can they be minimized?

Answer: Besides the main hydrogenation products, other species can form.

  • Acetals: If an alcohol (e.g., isopropanol, ethanol) is used as the solvent, it can react with the 3-phenylpropanal product to form acetals.[10] This is particularly pronounced when metal salt additives like AlCl₃ are used.[10] To avoid this, consider using a non-alcoholic solvent like ethyl acetate (B1210297) or THF, or minimize reaction time.[7][12]

  • Decarbonylation: In some cases, particularly with palladium catalysts at higher temperatures, decarbonylation can occur, leading to the formation of ethylbenzene.

  • Isomerization: Structural isomers like 2-methyl-2-phenylpropanal (B3052037) can sometimes form as byproducts, indicating the need for highly selective catalysts and controlled conditions.[13]

Data on Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data from various studies to guide catalyst selection and process optimization for cinnamaldehyde (CAL) hydrogenation.

Table 1: Influence of Catalyst on Product Selectivity

CatalystSupportTemp (°C)Pressure (bar)CAL Conversion (%)HCAL Selectivity (%)COL Selectivity (%)Reference
5% Pd/CCarbon--10069.1-[3]
Pd-FONG-3Fe₃O₄-N-Graphene--99.596.5-[3]
Pt-MoCarbon805~5-30VariesVaries[8]
Ir-FeOₓrutile-TiO₂-->99->95[4]
Co₁Re₁TiO₂140(Formic Acid)99-89[7][14]
AuZnO-Fe₂O₃14010~95-~80[15]

Note: HCAL = Hydrocinnamaldehyde (3-phenylpropanal), COL = Cinnamyl Alcohol. Dashes indicate data not specified in the source for that particular product.

Experimental Protocols

Protocol 1: Batch Hydrogenation using Pd/C Catalyst

This protocol is a representative example for the selective hydrogenation of cinnamaldehyde to 3-phenylpropanal in a batch reactor.

  • Catalyst Activation (if required): Place the catalyst (e.g., 100 mg of 5% Pd/C) into a stainless steel batch reactor (e.g., a Parr hydrogenator).[10] Activate the catalyst by heating under a hydrogen atmosphere (e.g., at 150°C) for 1 hour, alternating with vacuum cycles to remove any adsorbed species.[10]

  • Reaction Setup: After activation, cool the reactor to room temperature. Add 100 mL of a 1% v/v solution of cinnamaldehyde in isopropanol (or another suitable solvent).[10]

  • Reaction Execution: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4 bar H₂).[10] Heat the reactor to the target temperature (e.g., 80°C) and begin stirring.[8]

  • Monitoring and Workup: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS. Once the desired conversion is achieved, stop the reaction, cool the reactor, and vent the hydrogen pressure safely.

  • Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The filtrate can then be concentrated under reduced pressure, and the product purified by distillation or chromatography.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Low Yield of 3-Phenylpropanal check_selectivity Analyze Product Mixture (GC/GC-MS) start->check_selectivity is_col High Cinnamyl Alcohol (COL) or 3-Phenylpropanol (HCOL)? check_selectivity->is_col is_byproduct Other Byproducts (e.g., Acetals)? is_col->is_byproduct No change_catalyst Switch to Pd-based catalyst (e.g., Pd/C) is_col->change_catalyst Yes adjust_conditions Reduce Temperature/Pressure Decrease Reaction Time is_byproduct->adjust_conditions No change_solvent Switch to non-alcoholic solvent (e.g., Ethyl Acetate) is_byproduct->change_solvent Yes optimize Re-run Experiment & Analyze change_catalyst->optimize adjust_conditions->optimize change_solvent->optimize ReactionPathways sub Cinnamaldehyde (CAL) hcal 3-Phenylpropanal (HCAL) (Desired Product) sub->hcal + H₂ (C=C red.) Catalyst: Pd col Cinnamyl Alcohol (COL) (Side Product) sub->col + H₂ (C=O red.) Catalyst: Pt, Ir, Ru hcol 3-Phenylpropanol (HCOL) (Over-hydrogenation) hcal->hcol + H₂ (C=O red.) col->hcol + H₂ (C=C red.)

References

Technical Support Center: Synthesis of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylpropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the formation of common side products during their experiments.

Frequently Asked Questions (FAQs) about Common Side Products

Q1: I have an unexpected isomer in my final product. What could it be?

A1: A common side product is the structural isomer, 2-Methyl-2-phenylpropanal.[1] Its formation is often attributed to rearrangement reactions, and its presence underscores the need for carefully controlled reaction conditions to ensure selectivity for the desired product.[1]

  • Detection: This isomer can be identified using chromatographic methods like GC-MS or by careful analysis of NMR spectra, looking for a singlet for the methyl groups adjacent to the phenyl ring and the absence of the characteristic A2B2 pattern of the ethylphenyl group.

  • Prevention: Optimizing catalyst choice and reaction temperature can help favor the formation of the desired this compound.

Q2: My reaction mixture shows evidence of an α,β-unsaturated aldehyde. What is it and why did it form?

A2: You are likely observing a product from a self-aldol condensation reaction.[2] Since this compound has an α-hydrogen, it can act as both a nucleophile (as an enolate) and an electrophile. In the presence of base, especially with heating, two molecules can react to form a β-hydroxy aldehyde, which then readily dehydrates to yield an α,β-unsaturated aldehyde (4-methyl-2,5-diphenyl-2-heptenal).[2][3]

  • Detection: This condensation product will have a distinct olefinic signal in the ¹H NMR spectrum and a conjugated carbonyl stretch in the IR spectrum.

  • Prevention:

    • Maintain a low reaction temperature.

    • Use non-basic or weakly basic conditions if possible.

    • Minimize reaction time after the aldehyde has formed.

    • Promptly work up the reaction to remove any base catalysts.

Q3: I've isolated a high-boiling point ester impurity. What is the likely source?

A3: This is likely the result of a Tishchenko reaction, which is a disproportionation of two aldehyde molecules to form an ester.[4][5] This reaction is often catalyzed by alkoxides, which may be present as reagents or formed in situ.[4] In this case, two molecules of this compound would react to form 2-methyl-3-phenylpropyl 2-methyl-3-phenylpropanoate.

  • Detection: The ester can be identified by its characteristic C=O stretch in the IR spectrum (around 1735 cm⁻¹) and by mass spectrometry.

  • Prevention:

    • Avoid strong alkoxide bases if the aldehyde is present.

    • Conduct the reaction at low temperatures to minimize this side reaction.[5]

    • If a base is required, consider using a non-alkoxide base like triethylamine (B128534) or sodium carbonate.[6]

Q4: My product is contaminated with an alcohol. How did this happen?

A4: The presence of 2-Methyl-3-phenylpropan-1-ol indicates over-reduction of the aldehyde. This can occur if a synthesis route involves a reduction step (e.g., hydrogenation of cinnamaldehyde) and the reaction is not stopped at the aldehyde stage.[1] Conversely, if the synthesis starts from the corresponding alcohol, this indicates an incomplete oxidation.

  • Detection: The alcohol can be identified by a broad O-H stretch in the IR spectrum and the absence of an aldehyde proton peak in the ¹H NMR spectrum.

  • Prevention:

    • Carefully monitor the reaction progress using TLC or GC.

    • Use a stoichiometric amount of the reducing/oxidizing agent.

    • Choose a milder reagent that is selective for the desired transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low Yield of Aldehyde 1. Incomplete Reaction: Starting materials remain. 2. Side Product Formation: Aldol (B89426) condensation, Tishchenko reaction, or polymerization.[2][4] 3. E2 Elimination: Formation of an alkene byproduct if using a strong base with a halide precursor.[7]1. Monitor the reaction via TLC or GC to confirm completion. Consider extending the reaction time or increasing the temperature cautiously. 2. Analyze the crude product for the presence of the side products mentioned in the FAQ section. Adjust reaction conditions (lower temperature, different base) to minimize their formation. 3. Use a less sterically hindered, weaker base. Control the reaction temperature carefully.
Product is a complex mixture 1. Multiple Side Reactions: A combination of aldol, Tishchenko, and other reactions may be occurring. 2. Polymerization: Especially relevant in the oxazine-based synthesis route.1. Re-evaluate the entire reaction setup. Key factors to check are temperature control, reagent purity, and choice of base/catalyst. Simplify the system where possible. 2. Purify starting materials. Add reagents slowly and maintain diligent temperature control.
Difficulty in Purification 1. Similar Boiling Points: The desired product and a side product (e.g., the isomeric 2-Methyl-2-phenylpropanal) may have very close boiling points.[1] 2. Thermal Instability: The product may be degrading during vacuum distillation.1. Use fractional distillation with a high-efficiency column. Alternatively, column chromatography on silica (B1680970) gel can be effective for separating isomers. 2. Use a lower distillation temperature under a higher vacuum. Ensure the distillation apparatus is free of any acidic or basic residues that could catalyze degradation.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Synthesis from Iodobenzene (B50100) and 2-Methyl-2-propen-1-ol

This procedure is adapted from the method described by Heck and Melpolder.[6][8]

Materials:

Procedure:

  • Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge palladium acetate (0.49 g), iodobenzene (20.4 g), 2-methyl-2-propen-1-ol (9.0 g), triethylamine (12.6 g), and acetonitrile (32.5 mL).[6][9]

  • Heating: Place the reaction vessel in an oil bath and heat the solution to reflux (approx. 100°C) for 11 hours under a nitrogen atmosphere.[9]

    • Troubleshooting Note: Prolonged heating can sometimes lead to side reactions. Monitor by TLC or GC to determine the optimal reaction time.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer it to a 500-mL separatory funnel using 100 mL of ether and 100 mL of water.[9]

  • Extraction and Washing: Separate the layers. Wash the organic layer five times with 100 mL portions of water. Re-extract the combined aqueous layers with an additional 100 mL of ether.[6]

  • Drying and Concentration: Combine all organic layers and dry them over anhydrous sodium carbonate. Filter the solution and concentrate the filtrate using a rotary evaporator.[6]

  • Purification: Purify the crude product by vacuum distillation. The product, this compound, should distill at 52–58°C at 0.40 mmHg.[6]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Analysis of Crude Product Shows Impurity check_nmr Check ¹H NMR & ¹³C NMR start->check_nmr check_gcms Check GC-MS start->check_gcms nmr_olefin Olefinic Protons (δ 5-7)? check_nmr->nmr_olefin gcms_isomer Peak with same M/Z? check_gcms->gcms_isomer nmr_broad_oh Broad OH Peak? nmr_olefin->nmr_broad_oh No aldol Likely Aldol Condensation Product nmr_olefin->aldol Yes remedy_aldol Action: Lower Temp, Reduce Base, Shorter Time nmr_olefin->remedy_aldol Yes nmr_no_aldehyde Aldehyde Proton (δ 9-10) Absent? nmr_broad_oh->nmr_no_aldehyde No alcohol Likely 2-Methyl-3-phenylpropan-1-ol nmr_broad_oh->alcohol Yes remedy_alcohol Action: Check Reduction/Oxidation Stoichiometry nmr_broad_oh->remedy_alcohol Yes ester Possible Tishchenko Ester Product nmr_no_aldehyde->ester Yes remedy_ester Action: Avoid Alkoxide Base nmr_no_aldehyde->remedy_ester Yes other_issues Consult further literature for uncommon side products. nmr_no_aldehyde->other_issues No aldol->remedy_aldol alcohol->remedy_alcohol ester->remedy_ester gcms_isomer->other_issues No isomer Likely 2-Methyl-2-phenylpropanal Isomer gcms_isomer->isomer Yes remedy_isomer Action: Optimize Catalyst/Conditions for Selectivity gcms_isomer->remedy_isomer Yes isomer->remedy_isomer

Caption: A logical workflow for troubleshooting side products.

Desired Reaction vs. Aldol Side Reaction

ReactionPathways cluster_main Desired Synthesis cluster_side Side Reaction Pathway A Starting Materials P This compound (Desired Product) A->P Controlled Conditions (e.g., Heck Reaction) P2 2 x Product Molecules P->P2 Can self-react SP Aldol Condensation Product P2->SP Base / Heat

Caption: Main synthesis pathway versus the aldol side reaction.

References

Technical Support Center: Purification of Crude 2-Methyl-3-phenylpropanal by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Methyl-3-phenylpropanal via vacuum distillation. This resource is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Solution(s)
No or very slow distillation even at high temperature - The vacuum level is insufficient (pressure is too high).- There is a leak in the distillation apparatus.- The thermometer is not placed correctly.- Check the vacuum pump for proper function and ensure all connections are tight.[1]- Inspect all joints and seals for leaks. Re-grease joints if necessary.- Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Bumping or violent boiling of the liquid - The absence of a boiling aid.- The heating rate is too rapid.- Use a magnetic stirrer and a stir bar in the distilling flask. Boiling chips are not effective under vacuum.[2]- Heat the flask gradually to ensure smooth boiling.
The distillate is discolored (yellow or brown) - The distillation temperature is too high, causing thermal decomposition.- The crude material contains impurities that are sensitive to heat.- Improve the vacuum to lower the boiling point of the aldehyde.- Ensure the heating mantle is set to the lowest possible temperature required for distillation.
The pressure is fluctuating during distillation - The vacuum pump is not functioning consistently.- There are temperature fluctuations in the system.[1]- Service or replace the vacuum pump.- Use a vacuum regulator to maintain a constant pressure.- Ensure the heating of the distillation flask is stable.
Low recovery of the purified product - Some of the product may have been lost due to bumping.- The product may have undergone decomposition or polymerization.- Incomplete distillation.- Ensure smooth boiling by using a stirrer and gradual heating.- Distill at the lowest possible temperature by maintaining a good vacuum.- Monitor the distillation process to ensure all the product has distilled over.
The purified product is still impure - The vacuum is not sufficient to separate the desired product from impurities with close boiling points.- The distillation was conducted too quickly.- Use a fractionating column between the distillation flask and the condenser for better separation.- Distill the mixture slowly to allow for proper fractionation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound under vacuum?

The boiling point of this compound is significantly lower under reduced pressure. Its boiling point at atmospheric pressure (760 mmHg) is approximately 215-227°C.[3][4] Under vacuum, the boiling point is substantially reduced. For example, at a pressure of 0.40 mmHg, the boiling point is in the range of 52–58°C.[5]

Q2: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, the structural isomer 2-methyl-2-phenylpropanal, and byproducts such as the corresponding alcohol (2-methyl-3-phenylpropan-1-ol) from reduction, or high-boiling condensation products from aldol-type reactions.

Q3: Why is vacuum distillation necessary for purifying this compound?

Vacuum distillation is essential because this compound has a high boiling point at atmospheric pressure and can be sensitive to heat.[1] Distilling at high temperatures can lead to decomposition, oxidation, or polymerization, resulting in a lower yield and impure product. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

Q4: How can I prevent the decomposition of this compound during distillation?

To prevent decomposition, it is crucial to distill the aldehyde at the lowest possible temperature. This can be achieved by using a high-quality vacuum pump to maintain a low and stable pressure. Additionally, ensuring a slow and steady heating rate can minimize thermal stress on the compound.

Q5: What should I do if I suspect a leak in my vacuum distillation setup?

If you suspect a leak, you should immediately stop the heating and carefully release the vacuum. Inspect all glassware for cracks and ensure all joints are properly sealed and greased. A hissing sound is a common indicator of a leak.[2] After re-assembling the apparatus, pull a vacuum again and check if it holds before resuming heating.

Data Presentation

Estimated Boiling Point of this compound at Various Pressures

The following table provides estimated boiling points of this compound at different vacuum levels, calculated using a pressure-temperature nomograph based on its atmospheric boiling point.

Pressure (mmHg)Estimated Boiling Point (°C)
760220
100155
50135
20115
10100
585
160
0.550

Note: These are estimated values and may vary depending on the accuracy of the pressure measurement and the purity of the compound.

Experimental Protocol: Vacuum Distillation of Crude this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter (recommended to prevent bumping)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Vacuum tubing

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Use a round-bottom flask of an appropriate size for the amount of crude material to be distilled (ideally, the flask should be half to two-thirds full).

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

    • Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between the apparatus and the pump to protect the pump from corrosive vapors.

  • Distillation:

    • Add the crude this compound to the distillation flask.

    • Begin stirring the liquid.

    • Turn on the vacuum pump and allow the pressure inside the apparatus to drop to the desired level. Check for any leaks.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the vapor phase reaches the thermometer.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product.

    • Continue distillation until almost all the material has been distilled, leaving a small amount of residue in the flask to avoid distilling to dryness.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool down to room temperature.

    • Slowly and carefully release the vacuum by opening the system to the atmosphere.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product from the receiving flask.

Visualization

experimental_workflow Experimental Workflow for Vacuum Distillation A Assemble Clean, Dry Vacuum Distillation Apparatus B Add Crude this compound and Stir Bar to Flask A->B C Start Stirring and Apply Vacuum B->C D Check for Leaks and Achieve Stable Low Pressure C->D E Gently Heat the Flask D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Pure Product Fraction F->G H Stop Heating and Allow to Cool G->H I Release Vacuum H->I J Disassemble Apparatus and Collect Purified Product I->J

References

Technical Support Center: Chiral Separation of 2-Methyl-3-phenylpropanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 2-Methyl-3-phenylpropanal enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not achieving any separation of the this compound enantiomers on my chiral column. What are the likely causes and how can I resolve this?

A1: Achieving no separation is a common initial challenge. The primary reason is often a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is crucial for chiral recognition.[1] this compound, an aldehyde, may require a specific type of CSP for effective interaction.

    • Recommendation: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile and often a good starting point for screening.[1][2] Also, consider cyclodextrin-based columns, which are effective for separating many chiral compounds.[3] It is advisable to screen a few different types of chiral columns.[4]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.

    • Recommendation for HPLC: In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., n-hexane).[1] A lower percentage of the alcohol modifier can increase retention and improve resolution.[1] In reversed-phase mode, adjusting the pH of the mobile phase can be critical, especially if there are ionizable groups.[4]

    • Recommendation for GC: Ensure the temperature program and carrier gas flow rate are optimized. Slower temperature ramps and optimal flow rates can enhance separation.[5]

Q2: I am observing poor resolution (Rs < 1.5) between the enantiomer peaks. How can I improve this?

A2: Poor resolution indicates that the separation conditions are suboptimal. Several parameters can be adjusted to enhance the resolution.

  • Flow Rate (HPLC & GC):

    • Recommendation: Decreasing the flow rate can increase the interaction time between the enantiomers and the CSP, often leading to better resolution.[1] For example, in HPLC, reducing the flow rate from 1.0 mL/min to 0.5 mL/min can be effective.[1]

  • Temperature:

    • Recommendation: Temperature control is a critical factor.[1] In both HPLC and GC, operating at a lower temperature often, but not always, enhances enantioselectivity. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.

  • Mobile Phase Modifier (HPLC):

    • Recommendation: Fine-tuning the concentration of the mobile phase modifier is crucial. Small changes in the percentage of alcohol in normal-phase chromatography can have a significant impact on resolution.[1]

Q3: The peaks for my this compound enantiomers are tailing. What could be the cause and how do I fix it?

A3: Peak tailing for aldehydes can be a persistent issue, often caused by unwanted secondary interactions.

  • Active Sites on the Column: Aldehydes are susceptible to interactions with active sites, such as residual silanols on silica-based CSPs.[5]

    • Recommendation (HPLC): Add a mobile phase additive to mask the active sites. For example, a small amount of an amine like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1%) can be effective in normal-phase chromatography.[4] For acidic compounds, trifluoroacetic acid (TFA) might be used.[1]

    • Recommendation (GC): Use a deactivated inlet liner and a column specifically designed for analyzing active compounds.[6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Q4: My retention times are drifting and not reproducible. What should I do?

A4: Drifting retention times suggest that the chromatographic system is not properly equilibrated or that there are leaks.

  • Insufficient Column Equilibration: Chiral columns, particularly in HPLC, can require longer equilibration times than achiral columns.

    • Recommendation: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis.[4] If you switch between different mobile phases, ensure the column is thoroughly flushed and re-equilibrated.

  • System Leaks: Leaks in the system can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.

    • Recommendation: Perform a systematic leak check of all fittings and connections from the pump to the detector.

Q5: Is chiral derivatization a viable alternative if I cannot achieve separation on a chiral column?

A5: Yes, chiral derivatization is a powerful alternative. This indirect method involves reacting the enantiomers with an enantiomerically pure chiral derivatizing agent to form diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral column.[5]

  • Considerations:

    • The reaction should be quantitative and proceed without racemization.

    • Common derivatizing agents for aldehydes include chiral amines or hydrazines.

Quantitative Data Summary

The following tables provide representative data for the chiral separation of this compound enantiomers under optimized conditions. Note that actual results may vary depending on the specific instrumentation and experimental setup.

Table 1: Representative HPLC Separation Data

ParameterValue
Column Polysaccharide-based CSP (e.g., Amylose (B160209) tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 0.7 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 9.5 min
Resolution (Rs) 1.9
Selectivity Factor (α) 1.25

Table 2: Representative GC Separation Data

ParameterValue
Column Cyclodextrin-based CSP (e.g., derivatized β-cyclodextrin)
Carrier Gas Helium at 1.0 mL/min
Oven Program 80°C (hold 1 min), then 2°C/min to 150°C
Injector Temperature 200°C
Detector Temperature 250°C (FID)
Retention Time (Enantiomer 1) 15.3 min
Retention Time (Enantiomer 2) 15.9 min
Resolution (Rs) 2.1
Selectivity Factor (α) 1.08

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[2]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic this compound in n-hexane.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

  • Initial HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Method Optimization:

    • Mobile Phase Composition: If resolution is poor, decrease the isopropanol percentage in 2% increments (e.g., to 92:8, 94:6, etc.).[1]

    • Flow Rate: If partial separation is observed, reduce the flow rate to 0.8 mL/min or 0.5 mL/min to improve resolution.[1]

    • Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.

  • System Equilibration:

    • Before the first injection, and after any change in mobile phase composition, equilibrate the column for at least 30 minutes.

Protocol 2: Chiral GC Method Development for this compound

  • Column Selection:

    • Choose a capillary GC column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) column (e.g., Rt-βDEXsm, 30m x 0.25mm ID, 0.25µm film thickness).[3]

  • Sample Preparation:

  • Initial GC Conditions:

    • Carrier Gas: Helium with a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 180°C and hold for 5 minutes.

    • Injector: Split mode (e.g., 50:1 split ratio) at 220°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Injection Volume: 1 µL.

  • Method Optimization:

    • Temperature Program: If co-elution occurs, decrease the temperature ramp rate (e.g., to 2°C/min or 1°C/min) to increase the time the analytes spend in the column.

    • Carrier Gas Flow: Optimize the linear velocity of the carrier gas to achieve the best column efficiency.

    • Column Choice: If separation is still not achieved, screen other chiral GC columns with different selectivities.

Mandatory Visualization

Chiral_HPLC_Method_Development cluster_start Start cluster_screening Initial Screening cluster_analysis Analysis cluster_optimization Optimization Loop cluster_end Result Start Racemic this compound Sample Screen_CSP Select CSP (e.g., Polysaccharide-based) Start->Screen_CSP Screen_MP Select Initial Mobile Phase (e.g., Hexane/IPA 90:10) Screen_CSP->Screen_MP Inject Inject Sample Screen_MP->Inject Evaluate Evaluate Chromatogram Inject->Evaluate Optimize_MP Adjust Mobile Phase (% Modifier) Evaluate->Optimize_MP Poor Resolution Success Baseline Separation (Rs >= 1.5) Evaluate->Success Good Resolution Failure No Separation Try Different CSP Evaluate->Failure No Separation Optimize_MP->Inject Optimize_Flow Adjust Flow Rate Optimize_MP->Optimize_Flow Optimize_Flow->Inject Optimize_Temp Adjust Temperature Optimize_Flow->Optimize_Temp Optimize_Temp->Inject

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Decision_Tree Problem Chromatographic Issue Observed No_Separation No Separation of Enantiomers Problem->No_Separation Poor_Resolution Poor Resolution (Rs < 1.5) Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Sol_NoSep_CSP Screen Different CSPs (Polysaccharide, Cyclodextrin) No_Separation->Sol_NoSep_CSP Yes Sol_PoorRes_Flow Decrease Flow Rate Poor_Resolution->Sol_PoorRes_Flow Yes Sol_Tailing_Additive Add Mobile Phase Additive (e.g., 0.1% DEA) Peak_Tailing->Sol_Tailing_Additive Yes Sol_NoSep_MP Drastically Change Mobile Phase Composition Sol_NoSep_CSP->Sol_NoSep_MP Sol_PoorRes_Temp Optimize Temperature Sol_PoorRes_Flow->Sol_PoorRes_Temp Sol_PoorRes_MP Fine-tune Mobile Phase Modifier Sol_PoorRes_Temp->Sol_PoorRes_MP Sol_Tailing_Solvent Dissolve Sample in Mobile Phase Sol_Tailing_Additive->Sol_Tailing_Solvent

Caption: Troubleshooting Decision Tree for Chiral Separations.

References

Preventing oxidation of 2-Methyl-3-phenylpropanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of 2-Methyl-3-phenylpropanal during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is an aromatic aldehyde. Like many aldehydes, it is susceptible to autoxidation, a process where it reacts with atmospheric oxygen.[1] This reaction is often initiated by a free radical chain mechanism and can be accelerated by factors such as light and heat.[2][3] The aldehyde group (-CHO) is easily oxidized to a carboxylic acid group (-COOH).[4]

Q2: What are the visible signs of this compound degradation?

A2: Visual signs of degradation can include a change in color, often to a yellowish or brownish hue, and an increase in viscosity due to the formation of polymerization byproducts. A change in odor may also be noticeable, with the appearance of a more acidic or rancid smell due to the formation of 2-methyl-3-phenylpropanoic acid.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark place.[5] It is highly recommended to store it in a refrigerator at 2-8°C under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6] The container should be tightly sealed to prevent exposure to air and moisture.

Q4: What is the primary oxidation product of this compound?

A4: The primary oxidation product is 2-methyl-3-phenylpropanoic acid. This occurs through the conversion of the aldehyde functional group to a carboxylic acid.

Q5: How can I prevent the oxidation of this compound during storage?

A5: In addition to proper storage conditions (refrigeration, inert atmosphere, protection from light), the use of an antioxidant is an effective strategy. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing aldehydes at a concentration of 0.01-0.1%.[7][8]

Q6: How does Butylated Hydroxytoluene (BHT) work to prevent oxidation?

A6: BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger.[9][10] It interrupts the radical chain reaction of autoxidation by donating a hydrogen atom to the reactive peroxy radicals, forming a stable radical that does not readily participate in further propagation of the oxidation chain.[10]

Q7: Is it necessary to purify this compound if I suspect it has oxidized?

A7: If the purity of the aldehyde is critical for your experiment, purification is recommended. The presence of the carboxylic acid impurity can affect reaction outcomes and analytical results. Distillation is a common method for purifying liquid aldehydes.

Troubleshooting Guides

Issue 1: A freshly opened bottle of this compound has a strong acidic odor.

  • Potential Cause: The product has likely undergone oxidation during previous storage or handling, leading to the formation of 2-methyl-3-phenylpropanoic acid.

  • Troubleshooting Steps:

    • Analytical Confirmation: Confirm the presence of the carboxylic acid impurity using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Purification: If the level of impurity is unacceptable for your application, purify the aldehyde by vacuum distillation.

    • Preventative Measures for Future Use: For the remaining product, flush the headspace of the bottle with an inert gas (argon or nitrogen) before resealing tightly. Store in a refrigerator at 2-8°C. Consider adding a small amount of an antioxidant like BHT (0.01-0.1% w/w).

Issue 2: Inconsistent results in experiments using this compound from the same batch.

  • Potential Cause: The aldehyde may be oxidizing at a variable rate in different aliquots or upon repeated openings of the main stock container. This can be due to variations in headspace oxygen or exposure to light and ambient temperatures.

  • Troubleshooting Steps:

    • Aliquot Samples: Upon receiving a new bottle, aliquot the this compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to air and moisture with each use.

    • Consistent Handling: Ensure that each time the main container is opened, it is in a controlled environment (e.g., in a glove box or under a stream of inert gas).

    • Re-analysis of Purity: Before critical experiments, re-analyze the purity of the working aliquot to ensure it meets the required specifications.

Issue 3: Accelerated degradation of this compound in a solution.

  • Potential Cause: The solvent and storage conditions of the solution can significantly impact the stability of the aldehyde. Certain solvents can promote oxidation, and exposure to light and elevated temperatures will accelerate degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, peroxide-free solvents. If possible, use deoxygenated solvents.

    • Solution Storage: Store solutions in amber vials to protect from light. Store solutions at low temperatures (2-8°C or frozen at -20°C for longer-term storage).

    • Antioxidant Addition: Consider adding BHT to the solution at a concentration of 0.01-0.1%.

    • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Data Presentation

Table 1: Representative Data on the Efficacy of BHT in Preventing Oxidation of this compound at 40°C

Storage Time (Weeks)% this compound Remaining (No Antioxidant)% 2-methyl-3-phenylpropanoic acid Formed (No Antioxidant)% this compound Remaining (0.1% BHT)% 2-methyl-3-phenylpropanoic acid Formed (0.1% BHT)
0100.00.0100.00.0
195.24.899.80.2
290.59.599.60.4
481.318.799.10.9
865.834.298.31.7

Note: This data is representative and illustrates the expected trend based on the known properties of aldehydes and antioxidants. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound under accelerated conditions and to assess the effectiveness of BHT as an antioxidant.

1. Materials:

  • This compound (high purity)

  • 2-methyl-3-phenylpropanoic acid (analytical standard)

  • Butylated hydroxytoluene (BHT)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Calibrated stability chamber or oven

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Sonicator

2. Preparation of Samples:

  • Control Group (No Antioxidant):

    • Accurately weigh approximately 1 g of this compound into a 10 mL amber volumetric flask.

    • Dilute to volume with a suitable solvent (e.g., acetonitrile).

    • Transfer 1 mL aliquots of this stock solution into the 2 mL amber glass vials.

  • Test Group (with BHT):

    • Prepare a 0.1% (w/w) BHT stock solution in this compound. Accurately weigh 10 mg of BHT and dissolve it in 10 g of this compound.

    • Prepare a stock solution of this mixture in a suitable solvent as described for the control group.

    • Transfer 1 mL aliquots into the 2 mL amber glass vials.

3. Storage Conditions (Forced Degradation):

  • Place the prepared vials in a stability chamber or oven set to 40°C ± 2°C.

  • Place another set of vials in a location with controlled exposure to light (as per ICH Q1B guidelines).

  • Maintain a set of vials at the recommended storage condition of 2-8°C as a baseline.

4. Time Points for Analysis:

  • Analyze samples at the following time points: 0, 1, 2, 4, and 8 weeks.

5. Analytical Method (Stability-Indicating HPLC Method):

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-10 min: 50% B

      • 10-15 min: 50% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 50% B

      • 22-25 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation for Analysis:

    • At each time point, remove a vial from each storage condition.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and 2-methyl-3-phenylpropanoic acid in the mobile phase.

    • Prepare a mixed standard solution containing both compounds at known concentrations.

  • Analysis and Quantification:

    • Inject the mixed standard solution to determine the retention times and response factors for both the aldehyde and the carboxylic acid.

    • Inject the samples from the stability study.

    • Quantify the amount of this compound and 2-methyl-3-phenylpropanoic acid in each sample by comparing the peak areas to the calibration curve generated from the standards.

6. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of 2-methyl-3-phenylpropanoic acid formed at each time point for each storage condition.

  • Plot the degradation profiles over time.

  • Compare the stability of the samples with and without BHT.

Visualizations

Oxidation_Pathway This compound This compound Acyl_Radical Acyl Radical This compound->Acyl_Radical H• abstraction (Initiation) Peroxy_Radical Acyl Peroxy Radical Acyl_Radical->Peroxy_Radical + O2 Peroxy_Acid Peroxy Acid Peroxy_Radical->Peroxy_Acid + Aldehyde (Propagation) Carboxylic_Acid 2-methyl-3-phenylpropanoic acid Peroxy_Acid->Carboxylic_Acid + Aldehyde

Caption: Autoxidation pathway of this compound.

Troubleshooting_Workflow Start Suspected Oxidation of This compound Visual_Check Visual Inspection (Color, Odor, Viscosity) Start->Visual_Check Analytical_Check Analytical Confirmation (HPLC, GC-MS) Visual_Check->Analytical_Check Degradation_Confirmed Degradation Confirmed? Analytical_Check->Degradation_Confirmed No_Action No Action Needed Degradation_Confirmed->No_Action No Purify Purify Aldehyde (e.g., Distillation) Degradation_Confirmed->Purify Yes End Proceed with Experiment No_Action->End Review_Storage Review Storage Conditions Purify->Review_Storage Implement_Changes Implement Corrective Actions: - Store at 2-8°C - Use Inert Atmosphere - Protect from Light - Add Antioxidant (BHT) Review_Storage->Implement_Changes Implement_Changes->End

Caption: Troubleshooting workflow for suspected oxidation.

Storage_Stability Parameters {Storage Parameters|+ Temperature + Oxygen Exposure + Light Exposure + Presence of Antioxidant} Rate {Rate of Oxidation} Parameters->Rate Influences Stability {Product Stability| + Purity + Shelf-life} Rate->Stability Determines

Caption: Relationship between storage parameters and stability.

References

Optimizing reaction conditions for the hydroformylation of allylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of allylbenzene (B44316). Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the hydroformylation of allylbenzene?

A1: The hydroformylation of allylbenzene is typically carried out using a rhodium-based catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen). General starting conditions can vary, but a common range is a temperature of 80-140°C and a total pressure of 0.5-10 MPa.[1] The molar ratio of hydrogen to carbon monoxide is often around 1:1.[1]

Q2: How can I improve the regioselectivity (n/iso ratio) of my reaction to favor the linear aldehyde?

A2: Achieving a high ratio of the linear (n) aldehyde to the branched (iso) aldehyde is a frequent objective. Several factors can be adjusted to influence this selectivity:

  • Ligand Selection: The use of bulky phosphine (B1218219) or phosphite (B83602) ligands can sterically hinder the formation of the branched product, thus favoring the linear aldehyde.[2]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the linear aldehyde.[2]

  • Carbon Monoxide Partial Pressure: Increasing the partial pressure of carbon monoxide can also enhance the selectivity towards the linear product.[2]

Q3: What are the primary side reactions observed during the hydroformylation of allylbenzene, and how can they be minimized?

A3: The main side reactions include:

  • Isomerization: Migration of the double bond in allylbenzene can lead to the formation of various aldehyde isomers.[2]

  • Hydrogenation: The alkene can be hydrogenated to the corresponding alkane, or the desired aldehyde product can be further reduced to an alcohol.[2] This is often more favorable at higher temperatures, so reducing the temperature can mitigate this side reaction.[2]

  • Aldol Condensation: The aldehyde products can undergo self-condensation, leading to higher molecular weight byproducts.[2]

Minimizing these side reactions often involves careful optimization of reaction conditions, including temperature, pressure, and catalyst/ligand choice.

Q4: My catalyst appears to be deactivating. What are the potential causes?

A4: Catalyst deactivation is a common issue and can be attributed to several factors:

  • Ligand Degradation: The breakdown of the organophosphorus ligands is a primary cause of deactivation. This can be initiated by impurities such as peroxides in the olefin feedstock.[2]

  • Formation of Inactive Species: The active rhodium catalyst can convert into an inactive form.[2]

  • Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit catalyst activity.[2]

  • Catalyst Poisons: Impurities in the syngas or the allylbenzene feedstock, such as sulfur or halogen compounds, can poison the catalyst.[2]

Troubleshooting Guides

Issue 1: Low Conversion of Allylbenzene

If you are observing low conversion of your starting material, consider the following troubleshooting steps.

Possible Cause Suggested Solution
Low Reaction Temperature Gradually increase the temperature in increments of 5-10°C. Note that excessively high temperatures can lead to side reactions.[3]
Low Syngas Pressure Ensure the reactor is properly sealed and increase the H₂/CO pressure. Rhodium catalysts are generally active at lower pressures (<20 bar).[3]
Catalyst Inactivity Prepare fresh catalyst or ensure the catalyst precursor is properly activated. Verify the purity of the allylbenzene and syngas to avoid catalyst poisons.[2][3]
Poor Gas-Liquid Mass Transfer Increase the stirring rate to improve the dissolution of CO and H₂ in the reaction medium.[3]

Issue 2: Poor Regioselectivity (Low n/iso Ratio)

If the ratio of the desired linear aldehyde to the branched isomer is too low, the following adjustments can be made.

Parameter Effect on n/iso Ratio Recommended Action
Ligand Choice Bulky ligands favor the linear product.[2]Screen different phosphine or phosphite ligands to find one that provides optimal steric hindrance.
Temperature Lower temperatures generally increase the n/iso ratio.[2]Decrease the reaction temperature.
CO Partial Pressure Higher CO partial pressure often favors the linear aldehyde.[2]Increase the partial pressure of carbon monoxide in the syngas mixture.
Catalyst System Rhodium-based catalysts are generally more selective for linear aldehydes than cobalt catalysts.[2]If using a different metal, consider switching to a rhodium-based system.

Experimental Protocol: Hydroformylation of Allylbenzene

This protocol is a representative example and should be optimized for your specific experimental setup and goals.

Materials:

  • Allylbenzene (purified to remove peroxides)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (H₂/CO, typically 1:1 mixture)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, charge a Schlenk flask with the rhodium catalyst precursor and the desired ligand in the appropriate molar ratio (e.g., 1:10 Rh:ligand). Add anhydrous, degassed solvent and stir the mixture at room temperature to allow for the formation of the active catalyst.

  • Reactor Setup: Transfer the prepared catalyst solution and additional solvent to the autoclave. Add the purified allylbenzene to the reactor.

  • Reaction Execution: Seal the autoclave and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the H₂/CO mixture.

  • Heating and Monitoring: Begin stirring and heat the reactor to the desired temperature (e.g., 100°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The reaction mixture can then be analyzed to determine the conversion and selectivity. The product can be purified by distillation or chromatography.

Visualizations

Troubleshooting Workflow for Low Regioselectivity

Troubleshooting_Low_Selectivity start Low n/iso Ratio Observed ligand Review Ligand Choice (Consider bulky ligands) start->ligand temp Decrease Reaction Temperature start->temp pressure Adjust Syngas Partial Pressures (Increase CO) start->pressure check_impurities Analyze Feedstock for Impurities start->check_impurities outcome Improved Selectivity? ligand->outcome temp->outcome pressure->outcome check_impurities->outcome end_good Process Optimized outcome->end_good Yes end_bad Consult Further Literature/ Re-evaluate Catalyst System outcome->end_bad No

Caption: Troubleshooting workflow for addressing low n/iso selectivity.

Catalytic Cycle for Hydroformylation

Hydroformylation_Cycle cluster_legend Legend A HRh(CO)L₂ B Rh(Alkyl)(CO)L₂ A->B + Allylbenzene - L C Rh(Acyl)(CO)L₂ B->C + CO D H₂Rh(Acyl)(CO)L₂ C->D + H₂ D->A - Aldehyde L L = Ligand (e.g., PPh₃) Rh Rh = Rhodium

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

References

Troubleshooting low conversion rates in 2-Methyl-3-phenylpropanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Methyl-3-phenylpropanal, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to poor outcomes in your synthesis.

Heck Reaction Synthesis

The palladium-catalyzed Heck reaction is a common method for synthesizing this compound by coupling an aryl halide with an alkene. A typical reaction involves the coupling of iodobenzene (B50100) and 2-methyl-2-propen-1-ol.[1][2]

Q1: I am observing a low conversion rate in my Heck reaction for the synthesis of this compound. What are the potential causes?

A1: Low conversion rates in the Heck reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yield.

    • Oxidation of Palladium(0): The active Pd(0) species can be oxidized to inactive Pd(II) if oxygen is present in the reaction vessel. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Ligand Degradation: Phosphine (B1218219) ligands, often used in Heck reactions, can degrade over time, leading to catalyst deactivation.

  • Reagent Quality: The purity of your starting materials is crucial.

    • Impurities in Iodobenzene: Contaminants in the aryl halide can interfere with the catalytic cycle.

    • Inhibitors in 2-methyl-2-propen-1-ol: The alkene should be free of peroxides or other polymerization inhibitors that can quench the catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction typically requires elevated temperatures (around 100°C) to proceed efficiently.[2] Insufficient heating can lead to a sluggish reaction.

    • Base: A base, such as triethylamine (B128534), is required to neutralize the hydrogen halide formed during the reaction.[2] An insufficient amount or a weak base can halt the catalytic cycle.

    • Solvent: The choice of solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate. Acetonitrile (B52724) is a commonly used solvent for this reaction.[2]

Q2: My reaction has stalled, and I suspect catalyst deactivation. How can I troubleshoot this?

A2: If you suspect catalyst deactivation, consider the following steps:

  • Ensure Inert Atmosphere: Double-check that your reaction setup is properly sealed and purged with an inert gas to prevent oxygen from entering.

  • Use Fresh Reagents: Utilize freshly distilled or purified reagents to minimize the impact of impurities.

  • Add Fresh Catalyst: In some cases, adding a fresh portion of the palladium catalyst to the reaction mixture can restart the reaction. However, this should be done cautiously as it can complicate product purification.

  • Optimize Ligand: If using a phosphine ligand, ensure it is of high purity. You might also consider using a more robust ligand that is less prone to degradation.

Q3: I am seeing the formation of byproducts. What are they, and how can I minimize them?

A3: A common byproduct is the structural isomer, 2-methyl-2-phenylpropanal.[3] Its formation is often a result of side reactions. To minimize its formation, strict control over reaction conditions is necessary. Another potential side reaction is the over-reduction of the aldehyde to 2-methyl-3-phenylpropanol. This can be minimized by carefully controlling the reaction time and avoiding harsh reducing conditions during workup.

Hydroformylation Synthesis

Hydroformylation of allylbenzene (B44316) is another route to produce this compound. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.

Q1: My hydroformylation of allylbenzene is resulting in a low yield of this compound. What should I investigate?

A1: Low yields in hydroformylation can be attributed to side reactions and suboptimal process parameters.

  • Side Reactions:

    • Isomerization: Migration of the double bond in allylbenzene can lead to the formation of other aldehyde isomers.

    • Hydrogenation: The alkene can be hydrogenated to the corresponding alkane (propylbenzene), or the desired aldehyde product can be further reduced to an alcohol.[1]

  • Catalyst Deactivation: Similar to the Heck reaction, the catalyst (often rhodium-based) can deactivate. Ligand degradation through oxidation or hydrolysis is a common cause.

  • Reaction Conditions:

    • Temperature and Pressure: These parameters significantly influence the rate and selectivity of the reaction. Lower temperatures and higher carbon monoxide partial pressures can favor the formation of the desired linear aldehyde.

    • Syngas (CO/H₂) Ratio: The ratio of carbon monoxide to hydrogen can affect the reaction outcome.

Q2: How can I minimize the formation of the branched isomer and other byproducts in my hydroformylation reaction?

A2: To improve the selectivity towards this compound:

  • Ligand Selection: Bulky phosphine or phosphite (B83602) ligands can sterically hinder the formation of the branched isomer, thus favoring the linear product.

  • Optimize Conditions:

    • Lower Temperature: Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.[1]

    • Adjust Gas Pressure: Higher carbon monoxide partial pressure can sometimes suppress double bond migration.

Q3: My catalyst appears to be inactive. What are the likely causes?

A3: Catalyst deactivation in hydroformylation can be due to:

  • Ligand Degradation: The breakdown of organophosphorus ligands is a primary cause. This can be initiated by impurities like peroxides in the alkene feed.

  • Formation of Inactive Species: The active catalyst can convert into an inactive form.

To troubleshoot, ensure the purity of your allylbenzene and consider using fresh, high-purity ligands.

Data Presentation

Table 1: Influence of Reaction Parameters on Hydroformylation of Styrene (a related substrate)

ParameterValueConversion (%)n/iso RatioReference
Temperature 80°C952.5Generic Data
100°C982.1Generic Data
120°C991.8Generic Data
Pressure 20 bar852.8Generic Data
40 bar952.5Generic Data
60 bar982.2Generic Data
Ligand Triphenylphosphine952.5Generic Data
Bulky Diphosphite9710.1Generic Data

Note: This table provides illustrative data for a related substrate to demonstrate general trends. Optimal conditions for allylbenzene may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Reaction

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • Iodobenzene

  • 2-Methyl-2-propen-1-ol

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Water

  • Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add palladium acetate (2.2 mmol), iodobenzene (100 mmol), 2-methyl-2-propen-1-ol (125 mmol), triethylamine (125 mmol), and acetonitrile (32.5 mL).

  • Place the reaction vessel in an oil bath and heat to reflux (approximately 100°C) under a nitrogen atmosphere for 11 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel with the aid of 100 mL of ether and 100 mL of water.

  • Separate the organic layer and wash it five times with 100 mL portions of water.

  • Re-extract the combined aqueous layers with 100 mL of ether.

  • Combine all organic layers and dry over anhydrous sodium carbonate.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Monitoring Reaction Progress with GC-MS

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at different time intervals.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, filter the diluted sample to remove any solid particles.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

By comparing the peak areas of the starting materials and the product over time, the conversion rate can be determined.

Visualizations

Heck_Reaction_Workflow reagents Reagents: - Iodobenzene - 2-Methyl-2-propen-1-ol - Pd(OAc)₂ - Triethylamine - Acetonitrile reaction Heck Reaction (100°C, 11h, N₂ atm) reagents->reaction workup Workup: - Cooling - Extraction with Ether/Water - Washing reaction->workup drying Drying (Na₂CO₃) workup->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via the Heck reaction.

Troubleshooting_Low_Conversion start Low Conversion Rate Observed q1 Check Catalyst Activity start->q1 q2 Verify Reagent Purity start->q2 q3 Optimize Reaction Conditions start->q3 a1 Inert atmosphere? Ligand integrity? q1->a1 a2 Freshly distilled/purified? q2->a2 a3 Correct temperature? Sufficient base? q3->a3 solution Implement Corrective Actions a1->solution a2->solution a3->solution

Caption: Logical workflow for troubleshooting low conversion rates in the synthesis.

References

Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of common byproducts in key cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions?

A1: Common byproducts include homocoupling products (dimers of the starting materials), dehalogenation of the aryl halide, isomerization of alkenes (in Heck reactions), and products resulting from β-hydride elimination. The prevalence of each depends on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), substrates, and reaction conditions.

Q2: How does the choice of palladium precursor affect byproduct formation?

A2: The oxidation state of the palladium precursor is critical. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly. Pd(II) sources such as Pd(OAc)₂ or PdCl₂ are also common but require in situ reduction to the active Pd(0) species.[1] If this reduction is inefficient or if oxidizing species like oxygen are present, residual Pd(II) can promote side reactions, particularly the homocoupling of boronic acids in Suzuki reactions.[1]

Q3: What is the general role of phosphine (B1218219) ligands in minimizing byproducts?

A3: Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst, preventing its decomposition into inactive palladium black.[2] The steric and electronic properties of the ligand influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, thereby outcompeting side reactions.[3]

Q4: How critical is the exclusion of oxygen from the reaction mixture?

A4: Extremely critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can lead to an increase in side reactions like the homocoupling of boronic acids.[1] Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) is essential for minimizing these byproducts.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue 1: Significant formation of boronic acid homocoupling product (Ar¹-Ar¹).

  • Root Cause: This side reaction is often promoted by the presence of Pd(II) species and/or oxygen.[1]

  • Troubleshooting Strategies:

    • Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction.

    • Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly deoxygenated. Sparging with an inert gas for 15-30 minutes is a common practice.

    • Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate (B1220265) can help ensure complete reduction to Pd(0).

    • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring homocoupling.

    • Optimize Ligand-to-Palladium Ratio: While specific ratios are substrate-dependent, a general starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[4]

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseSolventTemperature (°C)Yield (%)Reference
Na₂CO₃Toluene (B28343)/H₂O10098[5]
K₃PO₄Toluene/H₂O10095[5]
K₂CO₃Toluene/H₂O10092[5]
Cs₂CO₃Toluene/H₂O10089[5]
NaOHToluene/H₂O10085[5]
TriethylamineToluene/H₂O10045[5]
Reaction conditions are generalized and yields are substrate-dependent.

Issue 2: Dehalogenation of the aryl halide starting material.

  • Root Cause: The palladium-aryl intermediate can react with a hydride source in the reaction mixture, leading to the replacement of the halogen with a hydrogen atom. Common hydride sources include amine bases and alcoholic solvents.

  • Troubleshooting Strategies:

    • Change the Base: Switch from amine-based or hydroxide (B78521) bases to non-hydride sources like K₂CO₃ or K₃PO₄.

    • Solvent Selection: Avoid alcoholic solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane or toluene are often preferred.

Heck Reaction

Issue 1: Formation of regioisomers due to olefin isomerization.

  • Root Cause: The β-hydride elimination step in the Heck catalytic cycle is reversible. The palladium-hydride intermediate can re-add to the alkene product in a different orientation, leading to double bond migration.

  • Troubleshooting Strategies:

    • Choice of Ligand: The ligand can significantly influence the degree of isomerization. For example, in the coupling of aryl bromides with 2,3-dihydrofuran, trineopentylphosphine (TNpP) provides high selectivity for the less stable isomer, while di-tert-butylneopentylphosphine (B1584642) (DTBNpP) promotes isomerization.[6][7]

    • Add Silver or Thallium Salts: Additives like Ag₂CO₃ or TlOAc can act as halide scavengers, promoting the reductive elimination of HX and minimizing the lifetime of the palladium-hydride species responsible for isomerization.[2]

    • Optimize Base and Solvent: The reaction rate of the desired pathway versus isomerization can be tuned by screening different base and solvent combinations.

Table 2: Effect of Base and Solvent on Heck Reaction Conversion

BaseSolventTemperature (°C)Conversion (%)Reference
Et₃NWater/TBAB13095[8]
KOHWater/TBAB13091[8]
Et₃NDMF/TBAB13099[8]
Et₃NToluene1304[8]
TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst.

Issue 2: Formation of palladium black and catalyst decomposition.

  • Root Cause: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, especially at high temperatures or under ligand-free conditions.

  • Troubleshooting Strategies:

    • Use of Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) species and prevent aggregation.

    • Jeffery Conditions: The use of tetraalkylammonium salts (e.g., TBAB) can stabilize the catalyst and may allow for lower reaction temperatures.

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of catalyst decomposition.

Buchwald-Hartwig Amination

Issue 1: Hydrodehalogenation of the aryl halide.

  • Root Cause: A common side reaction where the aryl halide is reduced. This can occur via β-hydride elimination from the palladium-amido complex.[9]

  • Troubleshooting Strategies:

    • Ligand Selection: Sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) can promote the desired reductive elimination over β-hydride elimination.[7]

    • Choice of Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is common, but if side reactions are an issue, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, although this may require higher temperatures.

Issue 2: Formation of diarylated or triarylated amine byproducts.

  • Root Cause: Over-arylation of the amine, particularly when using primary amines or ammonia (B1221849) equivalents.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the aryl halide and amine. Using a slight excess of the amine can sometimes suppress diarylation.

    • Ligand Choice: Certain bulky ligands can sterically hinder the second or third arylation, promoting monoarylation.

Experimental Protocols

Protocol 1: General Procedure to Minimize Homocoupling in Suzuki-Miyaura Coupling

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Solvent Degassing: Sparge the chosen solvent (e.g., dioxane, toluene) with argon or nitrogen for at least 30 minutes before use.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%). Add the degassed solvent via syringe.

  • Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure to Avoid β-Hydride Elimination

The primary strategy to avoid β-hydride elimination is through substrate and ligand design.

  • Substrate Selection: If possible, use alkyl coupling partners that lack β-hydrogens (e.g., methyl, neopentyl groups). Alternatively, use substrates where β-hydride elimination would lead to a strained alkene (e.g., norbornyl systems), as this is often disfavored.[10]

  • Ligand Selection: Employ bulky ligands that can create a sterically hindered environment around the palladium center. This can favor reductive elimination over the formation of the transition state required for β-hydride elimination.

  • Reaction Conditions:

    • In a glovebox or under an inert atmosphere, add the palladium precursor and the chosen ligand to a reaction vessel.

    • Add the degassed solvent, followed by the aryl halide, the alkyl coupling partner, and the base.

    • Stir the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can sometimes favor elimination pathways.

    • Monitor the reaction for the formation of the desired product and the potential olefin byproduct resulting from β-hydride elimination.

Visualizations

Suzuki_Catalytic_Cycle cluster_side_reaction Side Reaction Pd(0)L2 Pd(0)L2 Ar1-Pd(II)L2-X Ar1-Pd(II)L2-X Pd(0)L2->Ar1-Pd(II)L2-X Oxidative Addition (Ar1-X) Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-X->Ar1-Pd(II)L2-Ar2 Transmetalation (Ar2-B(OR)2) Ar1-Pd(II)L2-Ar2->Pd(0)L2 Reductive Elimination Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)L2-Ar2->Ar1-Ar2 Homocoupling Homocoupling Ar2-Ar2 Ar2-Ar2 Homocoupling->Ar2-Ar2 Pd(II) Species Pd(II) Species Pd(II) Species->Homocoupling Ar2-B(OR)2

Caption: Suzuki catalytic cycle with homocoupling side reaction.

Heck_Isomerization Alkyl-Pd(II)-X Alkyl-Pd(II)-X Hydrido-Pd(II)-Olefin Hydrido-Pd(II)-Olefin Alkyl-Pd(II)-X->Hydrido-Pd(II)-Olefin syn-β-Hydride Elimination Hydrido-Pd(II)-Olefin->Hydrido-Pd(II)-Olefin Desired_Product Desired_Product Hydrido-Pd(II)-Olefin->Desired_Product Reductive Elimination (Fast) Isomerized_Product Isomerized_Product Hydrido-Pd(II)-Olefin->Isomerized_Product

Caption: Olefin isomerization pathway in the Heck reaction.

Troubleshooting_Flowchart start Byproduct Observed byproduct_type Identify Byproduct Type start->byproduct_type homocoupling Homocoupling byproduct_type->homocoupling Dimer of starting material dehalogenation Dehalogenation byproduct_type->dehalogenation Halogen replaced by Hydrogen isomerization Isomerization (Heck) byproduct_type->isomerization Alkene regioisomers sol_homo 1. Use Pd(0) source 2. Rigorously degas 3. Slow addition of boronic acid homocoupling->sol_homo sol_dehalo 1. Change to non-hydride base (e.g., K2CO3) 2. Use aprotic solvent dehalogenation->sol_dehalo sol_iso 1. Screen ligands 2. Add halide scavenger (e.g., Ag2CO3) isomerization->sol_iso

Caption: Troubleshooting flowchart for common byproducts.

References

Technical Support Center: Purification of 2-Methyl-3-phenylpropanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Methyl-3-phenylpropanal using column chromatography. This document offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common and recommended stationary phase for the purification of this compound is silica (B1680970) gel (SiO₂).[1][2][3] Alumina (Al₂O₃) can also be used as an alternative.[1][3][4] Given that aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, using deactivated or neutral silica gel is advisable to prevent product degradation.[4][5]

Q2: Which mobile phase system is best suited for the elution of this compound?

A2: A non-polar mobile phase is generally recommended to elute the aldehyde, which is less polar than common impurities like the corresponding carboxylic acid or alcohol.[6] A mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether is a good starting point.[6][7] Based on Thin Layer Chromatography (TLC) data, a system of petroleum ether and ethyl acetate can be effective.[8] It is crucial to optimize the solvent ratio using TLC prior to running the column to achieve good separation.[7]

Q3: How can I monitor the progress of the separation during column chromatography?

A3: The progress of the separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[9] If the compounds are not visible under UV light, staining with a suitable agent (e.g., potassium permanganate) may be necessary.

Q4: Can this compound degrade on the silica gel column?

A4: Yes, aldehydes can be susceptible to degradation on acidic silica gel, potentially leading to lower yields.[4][6] This can occur through oxidation to the carboxylic acid or other acid-catalyzed side reactions. To mitigate this, you can deactivate the silica gel by treating it with a base like triethylamine (B128534) (0.1-1% in the eluent) before packing the column.[4][5][7]

Q5: Are there alternative purification methods if column chromatography is not effective?

A5: Yes, if you face challenges with column chromatography, an alternative method for purifying aldehydes is through the formation of a bisulfite adduct.[5][6] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite to form a water-soluble adduct. The impurities can then be washed away with an organic solvent. The pure aldehyde can be regenerated from the aqueous layer by adding a base.[5][6]

Troubleshooting Guide

Issue Potential Cause Solution
Low or no recovery of the product The aldehyde may have degraded on the acidic silica gel column.[4][10]Deactivate the silica gel by preparing a slurry with the eluent containing 0.1-1% triethylamine before packing the column.[4][5] Alternatively, use a less acidic stationary phase like neutral alumina.[4]
The eluent may be too polar, causing the product to elute very quickly with the solvent front.[4]Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Always develop an appropriate solvent system using TLC first.[7]
Poor separation of the aldehyde from impurities The solvent system is not optimized, leading to co-elution.Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between your product and impurities.[7]
The column was not packed properly, leading to channeling.[1]Ensure the column is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally reliable.[1]
Too much sample was loaded onto the column.Use an appropriate ratio of stationary phase to crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to sample by weight.
The aldehyde is eluting as a long streak (tailing) instead of a sharp band The aldehyde may be interacting too strongly with the acidic sites on the silica gel.Add a small amount of a modifier like triethylamine to the mobile phase to reduce these interactions.[4][7]
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.
The product is contaminated with the corresponding carboxylic acid The aldehyde has oxidized either before or during purification.[6]Work under an inert atmosphere (nitrogen or argon) and use degassed solvents to minimize oxidation.[4] Adding a small amount of an antioxidant like BHT to the crude product before purification can also be beneficial.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on preliminary TLC analysis of your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • If deactivation is needed, add triethylamine to the mobile phase (0.1-1% by volume).

3. Packing the Column (Wet Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 0.5 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, filling the space above the silica bed.

  • Begin collecting the eluent in fractions. The size of the fractions will depend on the size of the column.

  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

6. Monitoring the Separation:

  • Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Combine the pure fractions containing the desired product.

7. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)The choice of mesh size depends on whether gravity or flash chromatography is performed.[3]
Silica Gel to Sample Ratio (w/w) 30:1 to 100:1Higher ratios are used for more difficult separations.
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Petroleum Ether:Ethyl AcetateThe ratio should be optimized via TLC. A starting point could be 95:5 to 90:10.
TLC Rf of this compound ~0.4 - 0.7The ideal Rf for good separation is typically between 0.2 and 0.4. The reported Rf of 0.7 in a 7:3 petroleum ether:EtOAc system suggests a less polar mobile phase might be needed for better separation on a column.[8]
Triethylamine in Mobile Phase (optional) 0.1 - 1% (v/v)Used to deactivate the silica gel and prevent product degradation.[4][5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery TLC 1. TLC Analysis to Determine Optimal Mobile Phase Pack 2. Pack Column with Silica Gel Slurry TLC->Pack informs Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze monitor Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Product Recovery? Degradation Potential Degradation on Silica Gel? Start->Degradation Yes Polarity Eluent Too Polar? Start->Polarity No Deactivate Solution: Deactivate Silica Gel with Triethylamine or use Neutral Alumina Degradation->Deactivate DecreasePolarity Solution: Decrease Eluent Polarity (e.g., increase hexane %) Polarity->DecreasePolarity TLC_Check Check TLC of Crude and Fractions Polarity->TLC_Check

Caption: Troubleshooting decision tree for low product recovery.

References

Stability issues of 2-Methyl-3-phenylpropanal in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methyl-3-phenylpropanal in various solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like other aliphatic aldehydes, is susceptible to two main degradation pathways:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 2-methyl-3-phenylpropanoic acid. This process, known as autoxidation, can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.[1][2][3]

  • Polymerization/Trimerization: Aldehydes can undergo acid or base-catalyzed self-condensation or polymerization reactions. For aliphatic aldehydes, trimerization to form trioxanes can occur, especially at low temperatures or in the presence of acidic or basic catalysts.[4]

Q2: How does the choice of solvent affect the stability of this compound?

A2: The solvent plays a crucial role in the stability of this compound by influencing the rates of degradation reactions.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the aldehyde, potentially stabilizing it to some extent. However, they can also participate in hemiacetal and acetal (B89532) formation, which may be a reversible or irreversible side reaction.[4][5] Polar solvents can also influence the rate of oxidation.

  • Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMSO): These solvents are generally good choices for dissolving this compound. However, care must be taken to use high-purity, peroxide-free grades, as impurities can initiate degradation.

  • Non-Polar Aprotic Solvents (e.g., hexane, toluene): These solvents are less likely to participate in chemical reactions with the aldehyde. Aromatic hydrocarbons may be particularly suitable for low-temperature storage to prevent side reactions like trimerization.[6]

  • Water: this compound has low solubility in water.[7] In aqueous solutions, it can form an unstable hydrate (B1144303) (gem-diol), and the pH of the solution will significantly impact its stability.[8]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures (2-8 °C or frozen) to minimize the rates of all potential degradation reactions.

  • Inert Atmosphere: Displace oxygen from the solvent and the headspace of the storage container with an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-induced degradation.[1]

  • pH Control: For aqueous or partially aqueous solutions, maintaining a neutral or slightly acidic pH is generally advisable to avoid acid or base-catalyzed degradation.

Troubleshooting Guides

Issue 1: Rapid decrease in purity of the this compound solution upon storage, as observed by HPLC/GC.

Potential CauseTroubleshooting StepsRationale
Oxidation 1. Degas the solvent prior to use. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding a radical scavenger antioxidant like Butylated Hydroxytoluene (BHT) if compatible with the downstream application.Oxygen is a primary driver of aldehyde oxidation.[1][2][3] Minimizing its presence is critical.
Solvent Contamination 1. Use high-purity, freshly opened solvents. 2. Test solvents for the presence of peroxides, especially ethers like THF and dioxane.Peroxides and other impurities can initiate radical chain reactions leading to degradation.
Inappropriate pH 1. If using protic or aqueous-containing solvents, measure and adjust the pH to a neutral range (6-7.5) if possible.Both acidic and basic conditions can catalyze aldehyde degradation pathways.[4][9][10]
Light Exposure 1. Store the solution in amber glass vials or wrap clear vials in aluminum foil.Light can provide the energy to initiate autoxidation.[1]

Issue 2: Formation of a white precipitate or cloudiness in the solution.

Potential CauseTroubleshooting StepsRationale
Polymerization/Trimerization 1. Store the solution at a lower temperature (2-8°C or frozen). 2. Avoid acidic or basic contamination. 3. Prepare more dilute solutions.Low temperatures and neutral pH disfavor the kinetics of polymerization and trimerization reactions.[4]
Low Solubility 1. Ensure the concentration of this compound is below its solubility limit in the chosen solvent at the storage temperature. 2. If storing at low temperatures, confirm that the compound does not precipitate out of solution.The solubility of a compound generally decreases at lower temperatures.

Expected Stability of this compound in Common Solvents (Qualitative)

The following table provides a qualitative summary of the expected stability of this compound in different solvent types, assuming proper storage conditions (low temperature, inert atmosphere, protection from light).

Solvent TypeExample SolventsExpected StabilityKey Considerations
Non-Polar Aprotic Hexane, TolueneGood to ExcellentLow reactivity with the aldehyde. Good for long-term storage.[6]
Polar Aprotic Acetonitrile, Ethyl AcetateGoodEnsure high purity and absence of peroxide impurities.
Polar Protic Ethanol, MethanolFair to GoodPotential for hemiacetal/acetal formation.[4]
Chlorinated Solvents Dichloromethane (DCM)FairCan contain acidic impurities (HCl) which can catalyze degradation. Use freshly opened, high-purity solvent.
Ethers Tetrahydrofuran (THF), Diethyl etherPoor to FairProne to peroxide formation, which can initiate rapid degradation. Use freshly distilled or peroxide-free grades.
Aqueous Solutions Water, BuffersPoorLow solubility and susceptibility to acid/base catalyzed reactions and hydrate formation.[7][8]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, hexane, ethanol)

  • Inert gas (argon or nitrogen)

  • Amber HPLC vials with septa

  • HPLC system with a UV detector

  • Analytical balance

2. Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest. To minimize oxidation, sparge the solvent with an inert gas for 15-20 minutes before preparing the solution.

  • Dispense the solution into multiple amber HPLC vials, leaving minimal headspace.

  • Blanket the headspace of each vial with inert gas before sealing.

3. Stability Study Conditions:

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

4. HPLC Analysis:

  • At each time point, take one vial from each storage condition for analysis.

  • Equilibrate the vial to room temperature before injection if it was stored at a lower temperature.

  • Inject the sample onto the HPLC system. A typical method would be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the aldehyde or its potential degradation products absorb (e.g., around 210 nm or 254 nm).

    • Injection Volume: 10 µL.

  • For quantitative analysis of aldehydes, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis is a highly sensitive and common method.[11][12][13]

5. Data Analysis:

  • At time zero (t=0), identify the peak corresponding to this compound and determine its peak area. This will serve as the initial 100% value.

  • At subsequent time points, calculate the percentage of this compound remaining by comparing the peak area to the t=0 value.

  • Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Weigh this compound prep2 Select and degas solvent prep1->prep2 prep3 Prepare stock solution prep2->prep3 prep4 Aliquot into amber vials prep3->prep4 prep5 Blanket with inert gas and seal prep4->prep5 storage1 Set temperature conditions (e.g., RT, 4°C, -20°C) prep5->storage1 storage2 Protect from light prep5->storage2 analysis1 Sample at t=0, t=24h, t=48h, etc. storage1->analysis1 storage2->analysis1 analysis2 HPLC-UV Analysis analysis1->analysis2 analysis3 Quantify remaining aldehyde analysis2->analysis3 analysis4 Identify degradation products analysis3->analysis4

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization/Condensation Pathway reactant This compound oxidant [O] (e.g., O2, light) reactant->oxidant catalyst Acid or Base reactant->catalyst product_acid 2-Methyl-3-phenylpropanoic Acid oxidant->product_acid product_polymer Polymers / Trimers catalyst->product_polymer

Caption: Major degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-3-phenylpropanal and its structural isomer, 3-phenylpropanal (B7769412). The information presented herein is intended to aid in the structural elucidation and characterization of these and similar molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, one can deduce the connectivity and chemical environment of atoms within a molecule. This guide focuses on the spectral assignment of this compound, a substituted aldehyde, and compares it with the closely related 3-phenylpropanal to highlight the structural effects on NMR parameters.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 3-phenylpropanal. The data for this compound is based on predicted values and available experimental data, while the data for 3-phenylpropanal is derived from experimental spectra.[1]

Table 1: ¹H NMR Spectral Data Comparison

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-1 (CHO)~9.6 (Predicted)d~2.0 (Predicted)
H-2~2.7 (Predicted)m-
H-3 (CH₂)~2.9 (dd), ~2.6 (dd)m-
H-4 (CH₃)~1.1 (Predicted)d~7.0 (Predicted)
Aromatic (H-6 to H-10)~7.1 - 7.3m-
3-Phenylpropanal [1]H-1 (CHO)9.81t1.4
H-2 (CH₂)2.80t7.5
H-3 (CH₂)2.95t7.5
Aromatic (H-5 to H-9)7.18 - 7.35m-

Table 2: ¹³C NMR Spectral Data Comparison

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C-1 (CHO)~205 (from similar compounds)
C-2~50 (from similar compounds)
C-3~38 (from similar compounds)
C-4 (CH₃)~14 (from similar compounds)
C-5 (Quaternary)~139 (from similar compounds)
C-6, C-10~129 (from similar compounds)
C-7, C-9~128 (from similar compounds)
C-8~126 (from similar compounds)
3-Phenylpropanal [1]C-1 (CHO)201.5
C-245.2
C-328.1
C-4 (Quaternary)140.4
C-5, C-9128.6
C-6, C-8128.3
C-7126.3

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is provided below.

Sample Preparation:

  • Weigh 5-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Spectrometer: A 300-500 MHz NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 8-16 scans.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition:

  • Spectrometer: A 75-125 MHz NMR spectrometer.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of -10 to 220 ppm is typically sufficient.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the reference standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Visualization of Molecular Structures and Spectral Assignment

The following diagrams illustrate the chemical structures of this compound and 3-phenylpropanal with atom numbering for NMR assignment.

G cluster_0 This compound cluster_1 3-Phenylpropanal C1 C1(O)H C2 C2-H C1->C2 C3 C3-H2 C2->C3 C4 C4-H3 C2->C4 C5 C5 C3->C5 C6 C6-H C5->C6 C7 C7-H C6->C7 C8 C8-H C7->C8 C9 C9-H C8->C9 C10 C10-H C9->C10 C10->C5 C1_alt C1(O)H C2_alt C2-H2 C1_alt->C2_alt C3_alt C3-H2 C2_alt->C3_alt C4_alt C4 C3_alt->C4_alt C5_alt C5-H C4_alt->C5_alt C6_alt C6-H C5_alt->C6_alt C7_alt C7-H C6_alt->C7_alt C8_alt C8-H C7_alt->C8_alt C9_alt C9-H C8_alt->C9_alt C9_alt->C4_alt

Caption: Numbering scheme for this compound and 3-Phenylpropanal.

NMR Data Acquisition and Analysis Workflow

The logical flow from sample preparation to final spectral analysis is crucial for accurate structural elucidation.

G cluster_workflow NMR Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, etc.) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Assignment Structural Assignment (Chemical Shifts, Couplings) Spectral_Analysis->Assignment Comparison Comparison with Alternatives Assignment->Comparison

Caption: A typical workflow for NMR spectral acquisition and analysis.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-methyl-3-phenylpropanal, contrasting it with the closely related 3-phenylpropanal (B7769412) to illuminate the influence of the α-methyl group on fragmentation pathways.

This technical guide delves into the mass spectral data, providing a quantitative comparison of the key fragments, detailed experimental protocols for analysis, and visual diagrams of the fragmentation pathways and experimental workflow.

Quantitative Data Summary: A Tale of Two Aldehydes

The introduction of a methyl group at the α-position of 3-phenylpropanal significantly alters the fragmentation landscape. The following table summarizes the key mass-to-charge ratios (m/z) and their estimated relative intensities for both this compound and its structural analog, 3-phenylpropanal (also known as hydrocinnamaldehyde). This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.

m/zProposed Fragment IonThis compound (Estimated Rel. Intensity %)3-Phenylpropanal (Rel. Intensity %)Fragmentation Pathway
148[C₁₀H₁₂O]⁺• (M⁺•)~20-Molecular Ion
134[C₉H₁₀O]⁺• (M⁺•)-~30Molecular Ion
133[M-CH₃]⁺~80-Loss of a methyl radical
119[M-CHO]⁺~15-α-cleavage: Loss of the formyl radical
105[C₈H₉]⁺~40~35Benzylic cleavage with rearrangement
92[C₇H₈]⁺•~60~65Tropylium (B1234903) ion formation and rearrangement
91[C₇H₇]⁺100 100 Tropylium cation (Base Peak)
77[C₆H₅]⁺~25~20Phenyl cation
58[C₃H₆O]⁺•~30-McLafferty Rearrangement

Deciphering the Fragmentation Pathways

The fragmentation of these aromatic aldehydes under electron ionization is governed by several key processes, including α-cleavage, benzylic cleavage, and rearrangements. The presence of the α-methyl group in this compound introduces distinct fragmentation routes compared to 3-phenylpropanal.

Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by a prominent base peak at m/z 91, corresponding to the stable tropylium cation. The molecular ion peak is observed at m/z 148. A significant fragment at m/z 133 arises from the loss of a methyl group. The fragment at m/z 105 is likely due to a benzylic cleavage with subsequent rearrangement. A peak at m/z 58 suggests a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with available γ-hydrogens.

fragmentation_2_methyl_3_phenylpropanal mol This compound [C₁₀H₁₂O]⁺• m/z 148 frag91 Tropylium cation [C₇H₇]⁺ m/z 91 (Base Peak) mol->frag91 Benzylic Cleavage & Rearrangement frag133 [M-CH₃]⁺ m/z 133 mol->frag133 Loss of •CH₃ frag105 [C₈H₉]⁺ m/z 105 mol->frag105 Benzylic Cleavage & Rearrangement frag58 [C₃H₆O]⁺• m/z 58 mol->frag58 McLafferty Rearrangement

Fragmentation of this compound
Comparative Fragmentation of 3-Phenylpropanal

In contrast, the fragmentation of 3-phenylpropanal also yields the tropylium cation (m/z 91) as the base peak from its molecular ion at m/z 134. The absence of an α-methyl group precludes the loss of a methyl radical to form a fragment at m/z 119. Instead, a notable peak at m/z 105 is observed, similar to this compound, arising from benzylic cleavage. The McLafferty rearrangement is not as favorable in 3-phenylpropanal due to the lack of stabilization of the resulting radical.

Experimental Protocols

The mass spectra referenced in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following provides a generalized experimental protocol for the analysis of aromatic aldehydes.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (or the analyte of interest) in a high-purity solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis, with an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

  • Acquire data using the instrument's software.

  • Identify the chromatographic peak corresponding to the analyte.

  • Process the mass spectrum of the identified peak, background-subtracting if necessary.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working Serial Dilution injection Injection into GC working->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection acquisition Data Acquisition detection->acquisition processing Spectrum Processing acquisition->processing identification Compound Identification processing->identification

General GC-MS Experimental Workflow

A Comparative Guide to the Reactivity of 2-Methyl-3-phenylpropanal and 3-phenylpropanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and electronic factors influencing the chemical behavior of two closely related phenylpropanal derivatives.

In the landscape of organic synthesis and drug discovery, a nuanced understanding of molecular reactivity is paramount. This guide provides a detailed comparison of the reactivity of 2-Methyl-3-phenylpropanal and 3-phenylpropanal (B7769412), two aldehydes with subtle yet significant structural differences that translate into distinct chemical behaviors. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications, from the synthesis of complex organic compounds to the investigation of biological pathways.

Core Reactivity Principles: A Tale of Two Structures

The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack on this carbon is the cornerstone of many of their characteristic reactions. The key distinction between this compound and 3-phenylpropanal lies in the presence of a methyl group at the alpha-position (the carbon adjacent to the carbonyl group) in the former. This single structural modification introduces two critical factors that modulate reactivity: steric hindrance and electronic effects.

Steric Hindrance: The methyl group in this compound creates a more crowded environment around the carbonyl carbon. This steric bulk impedes the approach of nucleophiles, thereby slowing down the rate of nucleophilic addition reactions compared to the sterically unhindered 3-phenylpropanal.

Electronic Effects: Alkyl groups, such as the methyl group, are weakly electron-donating through an inductive effect. This effect slightly reduces the partial positive charge on the carbonyl carbon of this compound, making it a less potent electrophile than the carbonyl carbon in 3-phenylpropanal. Consequently, its reactivity towards nucleophiles is diminished.

Based on these fundamental principles, it is predicted that 3-phenylpropanal is the more reactive of the two compounds towards nucleophilic addition and related reactions.

Comparative Reactivity Data

While specific kinetic data directly comparing these two exact molecules is not abundant in publicly available literature, the established principles of organic chemistry allow for a qualitative and, in some cases, semi-quantitative comparison. The following table summarizes the expected relative reactivity in key chemical transformations based on analogous systems.

Reaction TypeThis compound3-phenylpropanalExpected Outcome
Nucleophilic Addition Lower reaction rate, potentially lower yieldHigher reaction rate, potentially higher yield3-phenylpropanal is more susceptible to nucleophilic attack.
Oxidation Slower rate of oxidationFaster rate of oxidationThe less hindered carbonyl of 3-phenylpropanal is more readily oxidized.
Reduction Slower rate of reductionFaster rate of reductionSimilar to oxidation, the accessibility of the carbonyl group influences the reaction rate.
Wittig Reaction Lower yield, potential for side reactionsHigher yieldSteric hindrance around the carbonyl can significantly impact the yield of the Wittig reaction.
Grignard Reaction Lower yield, may require more forcing conditionsHigher yieldThe bulky Grignard reagent will react more readily with the less hindered aldehyde.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following general experimental protocols can be adapted for a direct comparison of this compound and 3-phenylpropanal.

General Protocol for a Comparative Wittig Reaction

Objective: To compare the yield of the Wittig reaction for the two aldehydes under identical conditions.

Materials:

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts of either this compound or 3-phenylpropanal and benzyltriphenylphosphonium chloride in dichloromethane.

  • With vigorous stirring, add an equimolar amount of 50% sodium hydroxide solution dropwise to each flask.

  • Allow the reactions to stir at room temperature for a set period (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reactions by adding water to each flask.

  • Transfer the mixtures to separatory funnels and extract the organic layer.

  • Wash the organic layers with water and then with brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude products by column chromatography.

  • Determine the yield of the alkene product for each reaction and compare.

General Protocol for a Comparative Grignard Reaction

Objective: To compare the yield of the Grignard reaction for the two aldehydes under identical conditions.

Materials:

  • This compound

  • 3-phenylpropanal

  • Bromobenzene (B47551)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Apparatus for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In two separate flasks, each containing the prepared Grignard reagent, cool the solutions to 0 °C.

  • Add an equimolar amount of either this compound or 3-phenylpropanal dropwise to each flask, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reactions to warm to room temperature and stir for a set period (e.g., 1 hour).

  • Quench the reactions by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting secondary alcohols by column chromatography.

  • Determine the yield of the alcohol product for each reaction and compare.

Biological Relevance and Signaling Pathways

The differential reactivity of these aldehydes can have implications in biological systems, particularly in their interaction with enzymes and receptors.

This compound has been identified as an electroantennography-active compound in certain insects, suggesting a role in chemical communication and olfaction.[1] Its interaction with odorant binding proteins and subsequent activation of olfactory receptor neurons initiates a signaling cascade. While the precise pathway is complex and species-dependent, a generalized workflow can be conceptualized.

olfactory_signaling cluster_receptor_activation Receptor Activation cluster_signal_transduction Signal Transduction 2M3P This compound OBP Odorant Binding Protein 2M3P->OBP Binding OR Olfactory Receptor OBP->OR Delivery G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx AP Action Potential to Brain Depolarization->AP

Insect Olfactory Signaling Pathway

3-phenylpropanal is a known plant metabolite and is utilized in the biosynthesis of 3-phenylpropanol in engineered microorganisms like E. coli.[2] This biosynthetic pathway provides a clear example of a multi-step enzymatic process where the aldehyde serves as a key intermediate.

biosynthetic_pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL (Phenylalanine ammonia-lyase) Cinnamaldehyde Cinnamaldehyde Cinnamic_Acid->Cinnamaldehyde CAR (Carboxylic acid reductase) Three_PP 3-phenylpropanal Cinnamaldehyde->Three_PP ER (Ene-reductase) Three_PPol 3-phenylpropanol Three_PP->Three_PPol ADH (Alcohol dehydrogenase)

Biosynthesis of 3-phenylpropanol

Conclusion

The presence of an alpha-methyl group in this compound renders it sterically more hindered and electronically less electrophilic compared to 3-phenylpropanal. Consequently, 3-phenylpropanal is expected to exhibit greater reactivity in a wide range of chemical reactions, particularly those involving nucleophilic attack at the carbonyl carbon. For researchers in drug development and organic synthesis, this differential reactivity is a critical consideration. 3-phenylpropanal may be the preferred substrate for reactions where high reactivity and yield are desired. Conversely, the reduced reactivity of this compound could be advantageous in scenarios requiring greater selectivity or as a tool to probe the steric constraints of an enzyme's active site. The provided experimental protocols offer a framework for quantifying these reactivity differences, and the illustrated biological pathways highlight the potential for these molecules to interact with and modulate biological systems.

References

A Comparative Guide to the Analysis of 2-Methyl-3-phenylpropanal: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic aldehydes like 2-Methyl-3-phenylpropanal is crucial for quality control, impurity profiling, and fragrance analysis. This guide provides an objective cross-validation of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for similar analytes.

Principles of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that allows for definitive identification and quantification. Due to its volatility, this compound is well-suited for direct GC-MS analysis, although derivatization can enhance sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of analytes between the two phases. For aldehydes like this compound that lack a strong chromophore, a pre-column derivatization step is typically required to attach a UV-absorbing or fluorescent tag, enabling sensitive detection by UV or fluorescence detectors. A common derivatizing agent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH).

Quantitative Performance Comparison

The choice between GC-MS and HPLC for the analysis of this compound often depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and the need for definitive identification. The following table summarizes the typical quantitative performance parameters for the analysis of aromatic aldehydes using both techniques, compiled from various validation studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantitation (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Detailed methodologies are essential for achieving reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Experimental Protocol

This method is suitable for the direct quantitative analysis of this compound in liquid samples. For enhanced sensitivity, especially at trace levels, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile solvent like methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dilute the sample containing this compound with the same solvent to fall within the calibration range.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

HPLC-UV Experimental Protocol with DNPH Derivatization

This protocol describes the analysis of this compound after derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

1. Sample Preparation and Derivatization:

  • DNPH Reagent: Prepare a saturated solution of 2,4-DNPH in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Create working standards by diluting the stock solution.

  • Derivatization Procedure: To 1 mL of each standard or sample solution, add 1 mL of the DNPH reagent. Vortex and incubate the mixture at 60°C for 30 minutes in a water bath. After cooling to room temperature, the sample is ready for HPLC analysis.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with volatile solvent Sample->Dilution Injection Injection Dilution->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS analytical workflow.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with DNPH Sample->Derivatization Injection Injection Derivatization->Injection Separation HPLC Separation (C18 column) Injection->Separation Detection UV Detection (360 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV analytical workflow.

Discussion and Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific analytical needs of the study.

GC-MS offers the significant advantage of providing definitive identification through mass spectral data, which is invaluable for impurity profiling and confirmation of analyte identity. It is also highly sensitive, particularly when using SIM mode, and can often be performed without a derivatization step, simplifying sample preparation.

HPLC-UV , following derivatization, is a robust and widely accessible technique. It generally exhibits excellent precision and is well-suited for routine quality control applications where the identity of the analyte is already known. The derivatization step, while adding to the sample preparation time, allows for sensitive detection of aldehydes that would otherwise be challenging to analyze by UV detection.

For a comprehensive analysis, particularly in a research or drug development setting where unknown impurities may be present, a cross-validation approach utilizing both GC-MS and HPLC can provide the most complete and reliable data. GC-MS can be used for the identification and quantification of volatile components, while HPLC can be employed for the quantification of the main component and any non-volatile or thermally labile impurities. This dual-pronged approach ensures a thorough characterization of the sample.

A Comparative Guide to Confirming the Purity of Synthesized 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for confirming the purity of 2-Methyl-3-phenylpropanal, a key intermediate in various synthetic pathways. We present a comparison with two common alternatives, cinnamaldehyde (B126680) and 2,2-dimethyl-3-(3-methylphenyl)propanal, and provide detailed experimental protocols and data interpretation.

Comparison of Analytical Data for Purity Assessment

The purity of this compound and its alternatives can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The following tables summarize the key analytical data for each compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Potential Impurities
This compound ~10.5148 (M+), 133, 115, 91, 772-Methyl-3-phenyl-1-propanol, Benzaldehyde, Toluene
Cinnamaldehyde~11.2132 (M+), 131, 103, 77, 51Cinnamic acid, Benzaldehyde, Styrene
2,2-Dimethyl-3-(3-methylphenyl)propanal~12.1176 (M+), 161, 119, 105, 913-Methylbenzyl alcohol, Isobutyraldehyde

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 9.65 (s, 1H, CHO), 7.30-7.15 (m, 5H, Ar-H), 2.90 (dd, 1H, CH₂), 2.65 (m, 1H, CH), 2.55 (dd, 1H, CH₂), 1.10 (d, 3H, CH₃)204.5 (CHO), 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 49.0 (CH), 38.0 (CH₂), 13.5 (CH₃)
Cinnamaldehyde9.68 (d, 1H, CHO), 7.55 (d, 1H, =CH-CHO), 7.45-7.35 (m, 5H, Ar-H), 6.70 (dd, 1H, Ar-CH=)193.8 (CHO), 152.8 (=CH-CHO), 134.2 (Ar-C), 131.0 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH=)
2,2-Dimethyl-3-(3-methylphenyl)propanal9.50 (s, 1H, CHO), 7.15-6.95 (m, 4H, Ar-H), 2.80 (s, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃), 1.05 (s, 6H, 2xCH₃)205.0 (CHO), 138.0 (Ar-C), 137.5 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 52.0 (C(CH₃)₂), 35.0 (CH₂), 22.0 (Ar-CH₃), 21.0 (C(CH₃)₂)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-H Stretch (Aldehyde) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1725~2820, ~2720~1600, ~1495, ~1450
Cinnamaldehyde~1685[1]~2818, ~2742[2][3]~1627[2]
2,2-Dimethyl-3-(3-methylphenyl)propanal~1728~2815, ~2715~1605, ~1490

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the synthesized product and identify them based on their mass-to-charge ratio, confirming the presence of this compound and identifying any impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.

Procedure:

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity by determining the relative peak area of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound by separating it from non-volatile impurities. This method often requires derivatization to enhance UV detection.[4]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile phase: Acetonitrile and water.

  • Derivatizing agent: 2,4-Dinitrophenylhydrazine (DNPH).

Procedure:

  • Derivatization:

    • Prepare a saturated solution of DNPH in acetonitrile.

    • To 1 mg of the synthesized product, add 1 mL of the DNPH solution and a catalytic amount of sulfuric acid.

    • Heat the mixture at 60°C for 30 minutes.

  • Sample Preparation: Dilute the derivatized sample with the mobile phase.

  • HPLC Conditions:

    • Mobile phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 360 nm.

  • Data Analysis: The purity is determined by the relative area of the peak corresponding to the DNPH derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and identify any structural isomers or impurities.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants with the expected values for this compound. Analyze the ¹³C NMR spectrum to confirm the number and types of carbon atoms.

Visualizing Experimental Workflows and Biological Context

To further aid in understanding the processes involved in purity confirmation and the potential biological relevance of aldehydes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation cluster_data Data Evaluation synthesis Synthesized This compound purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis purification->gcms Sample hplc HPLC Analysis purification->hplc Sample nmr NMR Spectroscopy purification->nmr Sample ftir FTIR Spectroscopy purification->ftir Sample data_analysis Data Analysis & Comparison gcms->data_analysis hplc->data_analysis nmr->data_analysis ftir->data_analysis purity_report Purity Report data_analysis->purity_report signaling_pathway cluster_pathway Stress Response Pathways aldehyde Reactive Aldehyde (e.g., this compound) ros Reactive Oxygen Species (ROS) Generation aldehyde->ros stress Cellular Stress ros->stress nfkb NF-κB Pathway stress->nfkb yap YAP/TAZ Pathway stress->yap inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation yap->proliferation

References

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-3-phenylpropanal and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Performance Benchmark

The synthesis of 2-Methyl-3-phenylpropanal and its structural analog, 2-phenylpropanal (B145474), is of significant interest in the pharmaceutical and fragrance industries. The selection of an appropriate catalytic system is paramount to achieving high yields and selectivities. This guide provides a comparative analysis of various catalytic methods, including hydroformylation, hydrogenation, and the Heck reaction, supported by experimental data to facilitate informed catalyst selection.

Performance Benchmarking of Catalysts

The efficiency of synthesizing the phenylpropanal scaffold is highly dependent on the chosen catalytic route and the specific catalyst employed. The following tables summarize the performance of different catalytic systems based on available experimental data.

Table 1: Hydroformylation of Styrene (B11656) to 2-Phenylpropanal

The hydroformylation of styrene is a common method for producing 2-phenylpropanal, the branched isomer. The regioselectivity (branched-to-linear ratio, b/l) is a critical performance indicator.

Catalyst SystemLigand/PromoterTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Yield of 2-phenylpropanal (%)b/l Ratio
[Rh(COD)Cl]₂Hybrid Phosphate (B84403) (P6)304.0 (CO/H₂ = 1:1)24-48>959220.9:1
HRh(CO)(PPh₃)₃Encapsulated in HMS1004.0 (CO/H₂ = 1:1)4100High SelectivityHigh
[Rh(μ-OMe)(COD)]₂BDPP502.0 (CO/H₂ = 1:1)--72 (Selectivity)-

Note: The direct hydroformylation of styrene yields 2-phenylpropanal. The synthesis of this compound via this route would require a different starting olefin.

Table 2: Hydrogenation of α-Methylcinnamaldehyde to this compound

The selective hydrogenation of the carbon-carbon double bond in α-methylcinnamaldehyde is a direct route to this compound.

Catalyst SystemPromoter/SupportTemperature (°C)PressureReaction Time (h)Conversion (%)Selectivity to this compound (%)
CoRe/TiO₂-140Formic Acid as H₂ source49914
5 wt% Pd/CTin (II) chloride751 atm H₂--Enhanced selectivity to unsaturated alcohol
Copper Chromite-180-300High Pressure H₂-HighGood (general for aldehyde hydrogenation)
Table 3: Heck Reaction of Iodobenzene (B50100) with 2-Methyl-2-propen-1-ol

The Mizoroki-Heck reaction provides a C-C bond formation route to the phenylpropanal backbone.

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
Palladium (II) Acetate (B1210297)TriethylamineAcetonitrile1001182

Note: This data is for the specific reaction of iodobenzene and 2-methyl-2-propen-1-ol.

Experimental Protocols

P(V)-Promoted Rh-Catalyzed Hydroformylation of Styrene

This protocol is adapted from the synthesis of 2-phenylpropanal using a hybrid phosphate-promoted rhodium catalyst.

Materials:

  • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Hybrid Phosphate Ligand (P6)

  • Styrene

  • Toluene (B28343) (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • Batch reactor

Procedure:

  • In a glovebox, a batch reactor is charged with [Rh(COD)Cl]₂ (0.001 mmol) and the hybrid phosphate ligand P6 (0.006 mmol, Rh/P = 1:3).

  • Anhydrous toluene (25 mL) is added to dissolve the catalyst and ligand.

  • Styrene (3.0 mmol) is then added to the solution.

  • The reactor is sealed, removed from the glovebox, and purged several times with syngas.

  • The reactor is pressurized with 4.0 MPa of syngas (CO/H₂ = 1:1) and heated to 30 °C.

  • The reaction mixture is stirred for 24-48 hours.

  • After cooling and depressurization, the product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

Hydrogenation of α-Methylcinnamaldehyde using a CoRe/TiO₂ Catalyst

This protocol describes the selective hydrogenation of α-methylcinnamaldehyde using a bimetallic catalyst and formic acid as a hydrogen source.

Materials:

  • CoRe/TiO₂ catalyst (80 mg)

  • α-Methylcinnamaldehyde (3 mmol)

  • Formic acid (FA, 6 mmol)

  • Triethylamine (NEt₃, 6 mmol)

  • Tetrahydrofuran (THF, 10 mL)

  • Stainless-steel autoclave (25 mL)

Procedure:

  • The autoclave is charged with the CoRe/TiO₂ catalyst, α-methylcinnamaldehyde, formic acid, triethylamine, and THF.

  • The reactor is sealed and purged with nitrogen five times.

  • The autoclave is heated to 140 °C with continuous stirring (1000 rpm).

  • The reaction is maintained at this temperature for 4 hours.

  • After cooling, the product mixture is analyzed by GC to determine conversion and product distribution.

Palladium-Catalyzed Heck Reaction

This protocol is for the synthesis of this compound via the Heck reaction.

Materials:

  • Palladium (II) acetate (0.49 g, 2.2 mmol)

  • Iodobenzene (20.4 g, 100 mmol)

  • 2-Methyl-2-propen-1-ol (9.0 g, 125 mmol)

  • Triethylamine (12.6 g, 125 mmol)

  • Acetonitrile (32.5 mL)

  • Three-necked, round-bottomed flask (250 mL) with a mechanical stirrer and reflux condenser

Procedure:

  • The flask is charged with palladium acetate, iodobenzene, 2-methyl-2-propen-1-ol, triethylamine, and acetonitrile.

  • The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is transferred to a separatory funnel with ether and water.

  • The organic layer is washed multiple times with water, and the combined aqueous layers are re-extracted with ether.

  • The combined organic layers are dried over anhydrous sodium carbonate, filtered, and concentrated.

  • The product is purified by distillation under reduced pressure.

Visualizing Catalytic Processes

The following diagrams illustrate the logical workflows and pathways discussed in this guide.

Catalyst_Selection_Workflow cluster_routes Synthetic Routes cluster_hydroformylation Hydroformylation Catalysts cluster_hydrogenation Hydrogenation Catalysts cluster_heck Heck Reaction Catalyst start Define Target Molecule: This compound hydroformylation Hydroformylation start->hydroformylation From Styrene (yields 2-phenylpropanal) hydrogenation Hydrogenation start->hydrogenation From α-Methylcinnamaldehyde heck Heck Reaction start->heck From Iodobenzene & 2-Methyl-2-propen-1-ol end_node Optimized Synthesis rh_p Rh with P(V) Ligand hydroformylation->rh_p rh_hms Rh in HMS hydroformylation->rh_hms core_tio2 CoRe/TiO2 hydrogenation->core_tio2 pd_c Pd/C hydrogenation->pd_c cu_cr Copper Chromite hydrogenation->cu_cr pd_oac Palladium Acetate heck->pd_oac evaluation Evaluate Performance: - Yield - Selectivity - Reaction Conditions rh_p->evaluation rh_hms->evaluation core_tio2->evaluation pd_c->evaluation cu_cr->evaluation pd_oac->evaluation evaluation->end_node Select Optimal Catalyst Hydroformylation_Pathway styrene Styrene intermediate Catalytic Cycle (Coordination, Insertion, Reductive Elimination) styrene->intermediate syngas CO + H₂ syngas->intermediate catalyst Rh Catalyst + Ligand catalyst->intermediate branched 2-Phenylpropanal (Branched Product) intermediate->branched High Selectivity linear 3-Phenylpropanal (Linear Product) intermediate->linear Low Selectivity

Differentiating Structural Isomers of 2-Methyl-3-phenylpropanal by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a critical step in ensuring the efficacy and safety of therapeutic agents. Mass spectrometry (MS) is an indispensable analytical technique that provides detailed structural information through the analysis of fragmentation patterns. This guide presents an objective comparison of the mass spectral fragmentation of 2-methyl-3-phenylpropanal and its key structural isomers, supported by experimental data to facilitate their differentiation.

Comparative Analysis of Fragmentation Patterns

The electron ionization (EI) mass spectra of this compound and its structural isomers, while all corresponding to the molecular formula C10H12O, exhibit distinct fragmentation patterns that serve as molecular fingerprints. The relative abundances of key fragment ions, summarized in the table below, provide a basis for their unambiguous identification.

Compound NameMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance %)
This compound 148.2014891 (100%), 57 (40%), 133 (30%), 105 (25%)
3-Phenylbutanal 148.20148105 (100%), 91 (46%), 133 (29%), 106 (30%)[1]
2-Phenylbutanal 148.20148119 (100%), 91 (80%), 148 (20%), 105 (15%)[2]
4-Phenylbutanal 148.20148104 (100%), 91 (70%), 130 (30%), 78 (25%)[3][4]
Ethyl Phenyl Ketone 134.18 (isomer C9H10O)134105 (100%), 77 (46%), 51 (13%)[5]
Isopropyl Phenyl Ketone 148.20148105 (100%), 77 (35%), 43 (20%)

Note: Relative abundance values are approximate and can vary slightly between different instruments and experimental conditions. Data for some compounds are compiled from various spectral databases including the NIST Mass Spectrometry Data Center and PubChem.

Deciphering the Fragmentation Pathways

The fragmentation of these isomers under electron ionization is primarily driven by the stability of the resulting carbocations and radical species. Key fragmentation mechanisms include alpha-cleavage, beta-cleavage, and rearrangements such as the McLafferty rearrangement.

This compound characteristically produces a base peak at m/z 91, corresponding to the stable tropylium (B1234903) ion (C7H7+), formed by cleavage of the bond between the benzylic carbon and the adjacent carbon, followed by rearrangement. The peak at m/z 57 is indicative of the loss of the benzyl (B1604629) group.

3-Phenylbutanal , in contrast, shows a base peak at m/z 105.[1] This is due to a favorable cleavage yielding a resonance-stabilized C8H9O+ ion. The significant peak at m/z 91 is also present, but with a lower relative abundance compared to this compound.[1]

2-Phenylbutanal is distinguished by its base peak at m/z 119, resulting from the loss of an ethyl group (C2H5).[2]

4-Phenylbutanal undergoes a characteristic McLafferty rearrangement, leading to a base peak at m/z 104.[3][4]

Ketone Isomers like ethyl phenyl ketone and isopropyl phenyl ketone show a prominent peak at m/z 105, corresponding to the benzoyl cation (C6H5CO+). They can be differentiated by the other fragments related to the alkyl chain.

Experimental Protocols

A standardized protocol is essential for the reproducible analysis and comparison of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare dilute solutions (1 mg/mL) of each isomer in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Visualization of Fragmentation

The following diagrams illustrate the primary fragmentation pathways for this compound and a key distinguishing isomer, 4-phenylbutanal.

Fragmentation of this compound This compound\n(m/z 148) This compound (m/z 148) Tropylium ion\n(m/z 91) Tropylium ion (m/z 91) This compound\n(m/z 148)->Tropylium ion\n(m/z 91) β-cleavage [M-CH3]+\n(m/z 133) [M-CH3]+ (m/z 133) This compound\n(m/z 148)->[M-CH3]+\n(m/z 133) C4H9O+\n(m/z 57) C4H9O+ (m/z 57) This compound\n(m/z 148)->C4H9O+\n(m/z 57) α-cleavage

Caption: Primary fragmentation of this compound.

Fragmentation of 4-Phenylbutanal 4-Phenylbutanal\n(m/z 148) 4-Phenylbutanal (m/z 148) McLafferty Rearrangement Product\n(m/z 104) McLafferty Rearrangement Product (m/z 104) 4-Phenylbutanal\n(m/z 148)->McLafferty Rearrangement Product\n(m/z 104) McLafferty Tropylium ion\n(m/z 91) Tropylium ion (m/z 91) 4-Phenylbutanal\n(m/z 148)->Tropylium ion\n(m/z 91) [M-H2O]+\n(m/z 130) [M-H2O]+ (m/z 130) 4-Phenylbutanal\n(m/z 148)->[M-H2O]+\n(m/z 130)

Caption: Primary fragmentation of 4-Phenylbutanal.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-phenylpropanal in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Methyl-3-phenylpropanal in complex matrices is essential for a variety of applications, from flavor and fragrance analysis to its potential role as an impurity or metabolite in pharmaceutical products. This guide provides an objective comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) . The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols and visual workflows to aid in method selection and implementation.

While specific, comprehensive validated method data for this compound is not extensively published, this guide leverages data from structurally similar aromatic aldehydes, such as cinnamaldehyde, to provide a strong and relevant benchmark for expected performance.

Data Presentation: Comparison of Analytical Methods

The selection of an optimal analytical method hinges on its performance characteristics. The following tables summarize the validation data for HPLC-UV, based on a validated method for cinnamaldehyde, and the expected performance for a well-optimized GC-MS method.

Table 1: HPLC-UV Method Performance for a Representative Aromatic Aldehyde (Cinnamaldehyde)

Validation ParameterPerformance
Linearity (r²)> 0.994[1]
Limit of Detection (LOD)0.062 - 0.069 µg/mL[1][2][3]
Limit of Quantification (LOQ)0.19 - 0.23 µg/mL[1][2][3]
Accuracy (% Recovery)98.74% - 101.95%[1]
Precision (%RSD)< 2%[2][3]

Table 2: Expected GC-MS Method Performance for this compound

Validation ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)Low µg/L to ng/L range
Limit of Quantification (LOQ)Low µg/L to ng/L range
Accuracy (% Recovery)80% - 120%
Precision (%RSD)< 15%

Mandatory Visualization: Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Complex Matrix Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (optional) extraction->derivatization filtration Filtration derivatization->filtration hplc HPLC Separation (C18 Column) filtration->hplc uv UV Detection hplc->uv data Data Acquisition and Quantification uv->data

Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis sample_gc Complex Matrix Sample homogenization Homogenization sample_gc->homogenization quechers QuEChERS Extraction homogenization->quechers cleanup Dispersive SPE Cleanup quechers->cleanup gc GC Separation (Capillary Column) cleanup->gc ms Mass Spectrometric Detection gc->ms data_gc Data Acquisition and Quantification ms->data_gc

Workflow for GC-MS analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the separation and quantification of this compound in liquid samples or extracts.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the liquid sample (e.g., beverage, wastewater), add a suitable internal standard.

  • Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: Approximately 280 nm, based on the UV absorbance of similar aromatic aldehydes.[1]

  • Column Temperature: 29°C.[1]

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank and spiked matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Construct a calibration curve using at least five concentration levels of the analyte. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determine the recovery by analyzing spiked matrix samples at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of spiked samples. The relative standard deviation (%RSD) should typically be ≤ 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (dSPE) tube containing a cleanup sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of the analyte from other matrix components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank and spiked samples to confirm the absence of interferences at the retention time and m/z of the target analyte.

  • Linearity: Prepare a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing spiked matrix samples at multiple concentrations.

  • LOD and LOQ: Established based on the instrument's signal-to-noise ratio in SIM mode.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound in complex matrices.

  • HPLC-UV offers a robust and cost-effective solution, particularly for routine analysis in less complex matrices where high sensitivity is not the primary requirement.

  • GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace-level analysis in highly complex matrices where unambiguous identification is critical.

The choice of the optimal method will depend on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and throughput needs. It is imperative that any chosen method be thoroughly validated for the specific matrix of interest to ensure the generation of high-quality, reliable, and reproducible data.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-3-phenylpropanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Methyl-3-phenylpropanal

The proper disposal of this compound, a combustible liquid and an irritant, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, aligned with general best practices for hazardous chemical waste management.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).

PPE RequirementSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources. In case of skin contact, wash the affected area thoroughly with plenty of water.

Quantitative Data for Hazardous Waste Storage

Proper storage of chemical waste is governed by specific quantitative limits to ensure safety and compliance.

ParameterLimitRegulatory Context
Maximum Hazardous Waste Volume per Satellite Accumulation Area (SAA)55 gallonsFederal and State Regulations[2]
Maximum Acutely Toxic "P-list" Waste Volume per SAA1 quartFederal and State Regulations[2]
Maximum Storage Time in an Academic Lab6 monthsEPA Subpart K[3]
Container Fill CapacityDo not exceed 90%Best Practice[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • This waste stream should be segregated from incompatible materials. Specifically, store it separately from acids and bases.[5] Aldehydes are generally incompatible with strong oxidizing agents, strong bases, and strong acids.

2. Container Selection and Management:

  • Use a container that is chemically compatible with this compound and is in good condition, free from leaks or cracks.[3][6] The original container is often a suitable choice if it is not compromised.[5]

  • Keep the waste container securely closed at all times, except when adding waste.[5][6]

  • Store the container in a designated and properly labeled Satellite Accumulation Area (SAA).[2][5] This area should be inspected weekly for any signs of leakage.[3][5]

3. Waste Accumulation and Storage:

  • Do not exceed the storage limits outlined in the table above.

  • Store the waste container in a secondary containment system to prevent spills from reaching the environment.[3][4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]

  • Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste.[2]

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][7]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[6][7]

Disposal Workflow Diagram

cluster_preparation Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_container_disposal Empty Container Management A Wear Appropriate PPE B Label a Dedicated, Compatible Waste Container A->B C Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) B->C D Transfer this compound Waste into Labeled Container E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Conduct Weekly Inspections of SAA F->G H Contact EHS or Licensed Waste Disposal Contractor I Complete and Submit Waste Disposal Forms H->I J Arrange for Waste Pickup I->J K Triple-Rinse Empty Container with Appropriate Solvent L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Dry Container in Regular Trash K->M

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.